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Foundational

A Technical Guide to the Mechanism of Action of Caspase-5 Frameshift Peptide 67-75 in MSI-H Tumors

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Immunogenic Landscape of Microsatellite Instable Tumors Tumors characterized by high microsatellite instability (MSI-H) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Immunogenic Landscape of Microsatellite Instable Tumors

Tumors characterized by high microsatellite instability (MSI-H) represent a unique paradigm in cancer immunology. Arising from a deficient DNA mismatch repair (MMR) system, these malignancies accumulate a high frequency of mutations, particularly within simple repetitive DNA sequences known as microsatellites. When these microsatellites reside within protein-coding regions, the insertion or deletion of repeat units leads to frameshift mutations. These events generate novel, truncated proteins with C-terminal regions bearing no homology to the native proteome.

These unique protein sequences are a rich source of "non-self" epitopes, termed frameshift peptides (FSPs), which can be presented by major histocompatibility complex (MHC) class I molecules and recognized by cytotoxic T lymphocytes (CTLs). This process unmasks the tumor to the immune system, rendering MSI-H cancers particularly susceptible to immune checkpoint blockade therapies. Among the multitude of FSPs generated, those derived from the Caspase-5 (CASP5) gene have emerged as highly immunogenic and recurrent neoantigens. This guide provides an in-depth examination of the mechanism of action of a specific immunodominant FSP, Caspase-5 67-75, from its molecular origins to its role in orchestrating anti-tumor immunity.

Section 1: Molecular Genesis of the CASP5 Frameshift Neoantigen

The genesis of the CASP5 frameshift neoantigen is a direct consequence of MMR deficiency. The CASP5 gene contains a coding microsatellite repeat, a poly-cytosine tract (C)8, which is highly susceptible to replication errors. In MMR-proficient cells, these errors are efficiently corrected. However, in MSI-H tumor cells, the loss of MMR function allows for the accumulation of single-nucleotide deletions within this tract, leading to a (C)7 sequence.

This single-base deletion shifts the reading frame of the CASP5 mRNA, resulting in the translation of a novel amino acid sequence downstream of the mutation. This process creates a premature stop codon, leading to a truncated, non-functional CASP5 protein. More importantly, the out-of-frame translation generates a unique C-terminal peptide sequence that is entirely foreign to the host immune system.

cluster_0 MMR-Proficient Cell (Wild-Type CASP5) cluster_1 MSI-H Tumor Cell (Mutant CASP5) wt_dna CASP5 Gene ...(CCC CCC CC)... wt_mrna mRNA Transcript ...(CCC CCC CC)... wt_dna->wt_mrna Transcription wt_protein Full-Length, Functional Caspase-5 Protein wt_mrna->wt_protein Translation msi_dna Mutated CASP5 Gene ...(CCC CCC C)... (-1 Base Deletion) msi_mrna Frameshifted mRNA ...(CCC CCC C)... msi_dna->msi_mrna Transcription msi_protein Truncated Protein + Novel Peptide Sequence (FSP 67-75) msi_mrna->msi_protein Translation dMMR Deficient Mismatch Repair (dMMR) dMMR->msi_dna Allows replication error to persist

Figure 1: Generation of CASP5 Frameshift Peptide in MSI-H Tumors.

Section 2: Immunogenicity of the Caspase-5 67-75 Neoantigen

The frameshift mutation in CASP5 generates a novel 9-amino acid peptide, corresponding to residues 67-75 of the altered protein, with the sequence LFQFIKHSM . This specific peptide has been identified as a potent and recurrent neoantigen in MSI-H colorectal and gastric cancers. Its immunogenicity is rooted in its ability to be efficiently processed by the cellular antigen presentation machinery and to bind with high affinity to specific human leukocyte antigen (HLA) class I molecules.

The processing of the truncated CASP5 protein involves its degradation by the proteasome into smaller peptide fragments. The LFQFIKHSM peptide is then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). Within the ER, it is loaded onto HLA class I molecules.

Crucially, the immunodominance of this peptide is linked to its high binding affinity for common HLA alleles, particularly HLA-A*02:01. High-affinity binding is a prerequisite for stable cell surface presentation and subsequent recognition by T-cell receptors (TCRs).

Table 1: Representative Binding Affinities of FSP Neoantigens

Frameshift Peptide HLA Allele Binding Affinity (IC50 nM) Source
CASP5 (LFQFIKHSM) HLA-A02:01 < 50
TGFBR2 (RLSSCVPVA) HLA-A02:01 < 500

| TAF1B (FSFEVRQL) | HLA-A*24:02 | < 500 | |

Note: Lower IC50 values indicate stronger binding affinity. Values below 50 nM are considered high affinity.

Section 3: Mechanism of T-Cell Mediated Anti-Tumor Immunity

The presentation of the CASP5 FSP 67-75 neoantigen on the surface of tumor cells by HLA molecules is the critical event that initiates the adaptive immune response. The mechanism unfolds through a series of coordinated steps involving both the innate and adaptive immune systems.

  • Antigen Presentation and T-Cell Priming: Tumor cells expressing the CASP5 FSP are recognized and phagocytosed by antigen-presenting cells (APCs), such as dendritic cells (DCs), in the tumor microenvironment. These DCs process the truncated CASP5 protein and present the LFQFIKHSM peptide on their own HLA class I and class II molecules. The DCs then migrate to draining lymph nodes, where they prime naive CD8+ and CD4+ T cells that possess TCRs capable of recognizing the FSP.

  • Clonal Expansion and Differentiation: Upon successful recognition of the peptide-HLA complex and receiving co-stimulatory signals from the DC, the naive T cells undergo rapid clonal expansion and differentiate into effector cytotoxic T lymphocytes (CTLs) and helper T cells.

  • Tumor Infiltration and Recognition: These effector T cells traffic from the lymph nodes, enter the systemic circulation, and infiltrate the tumor bed. Within the tumor, the CTLs survey the surface of cancer cells for the presence of their cognate antigen—the CASP5 FSP 67-75 presented on HLA-A*02:01.

  • Cytotoxic Killing of Tumor Cells: Upon binding to the peptide-HLA complex on the tumor cell surface, the CTL is activated to deploy its cytotoxic machinery. This involves the release of perforin, which creates pores in the tumor cell membrane, and granzymes, which enter the tumor cell and initiate apoptosis (programmed cell death). This targeted killing of tumor cells, driven by the recognition of a single, specific neoantigen, forms the basis of the anti-tumor immune response.

cluster_0 MSI-H Tumor Cell cluster_1 Cytotoxic T Lymphocyte (CTL) cluster_2 Effector Function Tumor CASP5 FSP (LFQFIKHSM) presented on HLA-A*02:01 CTL CD8+ T-Cell Tumor->CTL 2. CTL Activation TCR T-Cell Receptor (TCR) Granzyme Granzyme Release CTL->Granzyme Perforin Perforin Release CTL->Perforin 3. Release of Cytotoxic Granules TCR->Tumor 1. Recognition & Binding Apoptosis Tumor Cell Apoptosis Granzyme->Apoptosis Induces Cell Death Perforin->Apoptosis Forms Pores

Figure 2: CTL-Mediated Killing of a Tumor Cell Presenting CASP5 FSP.

Section 4: Experimental Workflow for FSP Neoantigen Validation

The identification and validation of immunogenic FSPs like CASP5 67-75 is a multi-step process that combines bioinformatics, molecular biology, and immunology. This workflow is critical for developing personalized cancer vaccines and adoptive T-cell therapies.

cluster_workflow FSP Neoantigen Discovery & Validation Workflow seq 1. Tumor & Normal DNA/RNA Sequencing (WES/RNA-seq) bio 2. Bioinformatics Analysis - Somatic Variant Calling - Frameshift Identification seq->bio pred 3. In Silico Neoantigen Prediction - HLA Typing - Peptide-MHC Binding Affinity bio->pred synth 4. Peptide Synthesis - Candidate FSPs are synthesized pred->synth bind 5. In Vitro HLA Binding Assay - Confirm binding affinity synth->bind stim 6. T-Cell Stimulation Assay - Co-culture peptides with patient PBMCs synth->stim readout 7. Immunogenicity Readout - ELISpot (IFN-γ) - Intracellular Cytokine Staining stim->readout

Figure 3: Workflow for Frameshift Peptide Neoantigen Validation.

Protocol 1: In Vitro T-Cell Stimulation and ELISpot Assay

This protocol aims to determine if a patient's peripheral blood mononuclear cells (PBMCs) contain T cells reactive to the synthesized CASP5 FSP.

Objective: To quantify the frequency of antigen-specific, IFN-γ-producing T cells.

Methodology:

  • PBMC Isolation: Isolate PBMCs from a patient's blood sample using Ficoll-Paque density gradient centrifugation.

  • Peptide Stimulation: Plate 2x10^5 PBMCs per well in an IFN-γ ELISpot plate. Add the synthesized CASP5 FSP (e.g., at 10 µg/mL).

    • Positive Control: Use a mitogen like Phytohaemagglutinin (PHA).

    • Negative Control: Use a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2. During this time, activated T cells will secrete IFN-γ, which is captured by antibodies coating the plate.

  • Detection: Wash the plates and add a biotinylated anti-IFN-γ detection antibody. Following another incubation and wash, add streptavidin-alkaline phosphatase.

  • Development: Add a substrate (e.g., BCIP/NBT). This will form a colored precipitate (spot) at the location of each IFN-γ-secreting cell.

  • Analysis: Count the spots in each well using an automated ELISpot reader. The frequency of reactive T cells is determined by subtracting the spot count in the negative control wells from the peptide-stimulated wells. A significantly higher spot count in the peptide wells indicates a pre-existing T-cell response.

Section 5: Therapeutic Implications and Future Directions

The discovery of recurrent and immunogenic FSPs like CASP5 67-75 has significant therapeutic implications.

  • Cancer Vaccines: These peptides are prime candidates for therapeutic cancer vaccines. A vaccine containing the CASP5 FSP, potentially along with other recurrent FSPs and a potent adjuvant, could be used to expand the population of tumor-specific T cells in patients, thereby enhancing anti-tumor immunity. This approach could be particularly effective in combination with immune checkpoint inhibitors.

  • Adoptive Cell Therapy (ACT): T cells isolated from a patient can be engineered ex vivo to express a TCR that specifically recognizes the CASP5 FSP-HLA complex. These engineered T cells can then be expanded to large numbers and re-infused into the patient to directly target and eliminate tumor cells.

  • Biomarkers: The presence of specific FSPs and corresponding T-cell responses could serve as biomarkers to predict which patients are most likely to respond to immunotherapy.

Future research will focus on identifying a broader repertoire of immunogenic FSPs across different MSI-H cancer types, optimizing vaccine and ACT strategies based on these neoantigens, and understanding the mechanisms of immune escape that may lead to resistance.

Conclusion

The Caspase-5 frameshift peptide 67-75 exemplifies the powerful interplay between tumor genetics and the immune system. Born from a defect in DNA repair, this neoantigen transforms a cellular error into a beacon for cytotoxic T cells, enabling targeted tumor destruction. A thorough understanding of its mechanism of action, from molecular genesis to immune-mediated killing, provides a robust framework for the development of next-generation immunotherapies aimed at exploiting the unique vulnerabilities of MSI-H tumors.

References

  • Schumacher, T. N., & Schreiber, R. D. (2015). Neoantigens in cancer immunotherapy. Science. [Link]

Exploratory

Technical Guide: Immunogenicity of Caspase-5 FSP (67-75) in Lynch Syndrome

This technical guide details the immunogenic profile, mechanism of action, and validation protocols for the Caspase-5-derived Frameshift Peptide (FSP) spanning residues 67-75, specifically the sequence FLIIWQNTM . This p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the immunogenic profile, mechanism of action, and validation protocols for the Caspase-5-derived Frameshift Peptide (FSP) spanning residues 67-75, specifically the sequence FLIIWQNTM . This peptide is a critical neoantigen target in Lynch Syndrome (LS) and sporadic Microsatellite Instability-High (MSI-H) colorectal cancers.

Executive Summary

Target: Caspase-5 (CASP5) Frameshift Peptide (FSP).[1][2] Sequence Identity: FLIIWQNTM (Residues 67-75 of the frameshifted neo-open reading frame). Mechanism: Coding Microsatellite (cMS) slippage at the (A)10 repeat in CASP5 exon 2/3. Clinical Relevance: Highly immunogenic HLA-A*02:01-restricted epitope. Pre-existing T-cell responses are frequently observed in Lynch Syndrome carriers, suggesting a role in natural immune surveillance and potential for preventive vaccination.

Mechanistic Foundation: The Indel-Derived Neoantigen

To develop therapies targeting FSP (67-75), one must understand the causality of its generation. Lynch Syndrome is characterized by germline mutations in Mismatch Repair (MMR) genes (MLH1, MSH2, MSH6, PMS2).[3][4] This deficiency leads to the accumulation of insertion/deletion (indel) mutations in repetitive sequences (microsatellites).[5]

The CASP5 (A)10 Hotspot

The CASP5 gene contains a coding microsatellite consisting of 10 adenosine residues ((A)10). In MMR-deficient cells, DNA polymerase slippage during replication frequently results in the deletion of one nucleotide (-1 frameshift).

  • Wild Type: Encodes a standard Caspase-5 protein involved in inflammation/apoptosis.

  • Mutant (-1): The translational reading frame shifts.

  • Neo-ORF: This shift generates a novel C-terminal peptide sequence (neopeptide) foreign to the host immune system.[6]

  • Epitope 67-75: Proteasomal processing of this neo-tail generates the 9-mer FLIIWQNTM, which binds with high affinity to MHC Class I (specifically HLA-A*02:01).

Pathway Visualization: From Mutation to Presentation

The following diagram illustrates the molecular cascade generating the FSP (67-75) neoantigen.

CASP5_Mechanism MMR_Defect MMR Deficiency (Lynch Syndrome) CASP5_Gene CASP5 Gene (A)10 Repeat MMR_Defect->CASP5_Gene Promotes Instability Slippage Polymerase Slippage (-1 Nucleotide) CASP5_Gene->Slippage Replication Error Frameshift Frameshifted mRNA Slippage->Frameshift Altered Reading Frame Translation Translation of Neo-ORF Frameshift->Translation Peptide FSP (67-75) Sequence: FLIIWQNTM Translation->Peptide Proteasomal Processing MHC_Complex MHC-I (HLA-A2) Presentation Peptide->MHC_Complex High Affinity Binding T_Cell CD8+ T-Cell Activation MHC_Complex->T_Cell TCR Recognition

Figure 1: Molecular pathogenesis of Caspase-5 FSP generation and immune recognition.

Immunogenic Profile & Data Summary[2][3][4][5][6][7]

The immunogenicity of FSP (67-75) is not theoretical; it is validated by ex vivo assays using patient PBMCs. The peptide is classified as a "shared neoantigen" because the underlying mutation occurs at a specific hotspot common across many LS patients, unlike random point mutations (SNVs).

Comparative Immunogenicity Data

The table below summarizes the characteristics of CASP5 FSP (67-75) compared to other common shared neoantigens in LS.

FeatureCaspase-5 FSP (67-75)TGFβRII FSP (p538)OGT FSP (FSP06)
Peptide Sequence FLIIWQNTMRLSSCVPVASLYKFSPFPL
HLA Restriction HLA-A02:01HLA-A02:01HLA-A*02:01
Mutation Frequency (MSI-H) ~30 - 66%~90%~20%
Binding Affinity (NetMHC) High (<50 nM)IntermediateHigh
T-Cell Response (LS Donors) Frequent (Pre-existing)FrequentModerate
Clinical Utility Vaccine CandidateVaccine CandidateVaccine Candidate

Key Insight: While TGFβRII mutations are more frequent, CASP5 FSP (67-75) exhibits exceptionally high binding affinity to HLA-A2, making it a potent inducer of Cytotoxic T-Lymphocytes (CTLs).

Experimental Protocols: Validating Immunogenicity

To assess the specific T-cell response to FSP (67-75) in your cohort, follow this self-validating IFN-γ ELISpot protocol. This workflow is designed to detect low-frequency memory T-cells typical of LS carriers.

Protocol: IFN-γ ELISpot for FSP (67-75)

Reagents:

  • Peptide: FLIIWQNTM (>95% purity, lyophilized).

  • Control Peptide: HIV-1 pol (ILKEPVHGV) or CMV pp65 (NLVPMVATV) (Positive Control).

  • Medium: RPMI 1640 + 10% Human AB Serum (Heat Inactivated).

Workflow:

  • PBMC Isolation:

    • Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation within 8 hours of draw.

    • QC Check: Viability must be >90% via Trypan Blue exclusion.

  • In Vitro Sensitization (Optional but Recommended):

    • Rationale: Pre-existing memory T-cells in LS carriers may be below the detection limit of direct ex vivo ELISpot. A 7-day presensitization expands these clones.

    • Culture

      
       PBMCs/mL with 10 µg/mL FSP (67-75) and IL-2 (20 IU/mL) added on Day 2.
      
  • ELISpot Setup (Day 7):

    • Coat PVDF plates with anti-IFN-γ capture antibody (overnight at 4°C).

    • Block plates with RPMI + 10% Serum for 2 hours.

    • Seed effector cells (Presensitized PBMCs) at

      
       cells/well.
      
    • Conditions (Triplicates):

      • Negative Control: Medium + DMSO only.

      • Test: FSP (67-75) at 10 µg/mL.

      • Positive Control: CEFX pool or SEB (Staphylococcal Enterotoxin B).

  • Development & Analysis:

    • Incubate 20-24 hours at 37°C, 5% CO2.

    • Wash and add biotinylated detection antibody -> Streptavidin-ALP -> Substrate (BCIP/NBT).

    • Readout: Count Spot Forming Units (SFU).

    • Valid Result: (Test SFU - Negative SFU) > 10 AND (Test SFU / Negative SFU) > 2.

Validation Workflow Diagram

This diagram outlines the logical flow of the experimental validation, ensuring quality control at critical checkpoints.

ELISpot_Protocol Sample Patient Blood Sample (Heparinized) Isolation PBMC Isolation (Ficoll-Paque) Sample->Isolation QC_Viability QC: Viability > 90%? Isolation->QC_Viability QC_Viability->Sample No (Discard) Sensitization In Vitro Sensitization (7 Days + IL-2) QC_Viability->Sensitization Yes Plating ELISpot Plating (Target: FLIIWQNTM) Sensitization->Plating Incubation Incubation (24h @ 37°C) Plating->Incubation Analysis Automated Spot Counting Incubation->Analysis

Figure 2: Step-by-step validation workflow for assessing FSP immunogenicity.

Clinical Implications & Future Directions

The detection of FSP (67-75) reactivity in Lynch Syndrome patients has profound implications for drug development:

  • Immuno-Prevention: Since LS carriers develop these neoantigens in precursor lesions (adenomas) before invasive cancer, FSP (67-75) is a primary candidate for prophylactic vaccines (e.g., the Micoryx trial approach).

  • Biomarker Utility: High antibody or T-cell titers against this peptide may correlate with a lower risk of cancer progression, serving as a biomarker for "natural vaccination" status.

  • Off-the-Shelf Therapy: Because the mutation is recurrent and the epitope is HLA-A2 restricted, this peptide can be manufactured as a shared "off-the-shelf" therapeutic vaccine, bypassing the cost of personalized neoantigen sequencing.

Critical Considerations for Researchers
  • HLA Typing: Ensure your cohort is HLA-A*02:01 positive. For other HLA alleles, different epitopes within the CASP5 frameshift sequence must be predicted and validated.

  • Tumor Heterogeneity: While CASP5 mutations are common, they are not ubiquitous (approx. 30-60% of MSI-H). Combinatorial vaccines (CASP5 + TGFβRII + AIM2) are required to prevent immune escape.

References

  • Schwitalle, Y., et al. (2004).[7] "Immunogenic peptides generated by frameshift mutations in DNA mismatch repair-deficient cancer cells."[3][4][5][6][7] Cancer Immunity. Link (Note: Primary identification of the FLIIWQNTM epitope).

  • Kloor, M., et al. (2020). "A Frameshift Peptide Neoantigen–Based Vaccine for Mismatch Repair–Deficient Cancers: A Phase I/IIa Clinical Trial." Clinical Cancer Research. Link

  • Gebert, J., et al. (2021). "Recurrent frameshift neoantigen vaccine elicits protective immunity... in a Lynch syndrome mouse model." Gastroenterology. Link

  • UniProt Consortium. "Caspase-5 (CASP5) - Homo sapiens." UniProtKB.[8][9] Link

Sources

Foundational

A Methodological Guide to the Characterization of Novel Peptides: Investigating the FLIIWQNTM Sequence and its Putative Interaction with Human Caspase-5

Executive Summary The identification of novel peptide modulators of key inflammatory proteins represents a significant opportunity for therapeutic development and a deeper understanding of biological pathways. This techn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of novel peptide modulators of key inflammatory proteins represents a significant opportunity for therapeutic development and a deeper understanding of biological pathways. This technical guide outlines a comprehensive, field-proven framework for the characterization of a novel peptide sequence, designated FLIIWQNTM, and its putative interaction with human Caspase-5 (CASP5), a critical mediator of the non-canonical inflammasome pathway and pyroptotic cell death. As the FLIIWQNTM sequence is not documented in public databases as a known CASP5 interactor, this document serves as a roadmap for its systematic investigation, from initial in silico analysis to rigorous biophysical and cell-based functional validation. We provide detailed, self-validating protocols for each experimental stage, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel peptide-based therapeutics.

Introduction: The Significance of Caspase-5 and Novel Peptide Modulators

Human Caspase-5, along with its homolog Caspase-4, is a member of the inflammatory caspase family.[1][2] These enzymes function as intracellular sensors of cytosolic lipopolysaccharide (LPS) from Gram-negative bacteria, triggering the non-canonical inflammasome pathway.[3] Upon direct binding to LPS, CASP5 undergoes activation and cleaves Gasdermin D (GSDMD).[4][5][6] The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and the release of mature inflammatory cytokines.[5][7][8] Given its central role in initiating a potent innate immune response, the dysregulation of CASP5 activity is implicated in various inflammatory conditions, making it a compelling target for therapeutic intervention.[9][10]

Peptide-based molecules offer a promising modality for modulating such targets due to their high specificity and potential for rational design. The discovery of a novel peptide sequence, such as the hypothetical FLIIWQNTM, that interacts with CASP5 could yield a powerful research tool or a lead candidate for a new class of anti-inflammatory drugs. This guide provides the strategic workflow to rigorously test this hypothesis.

Part 1: In Silico Characterization and Origin Hypothesis for FLIIWQNTM

The initial investigation of a novel peptide begins with computational analysis to generate testable hypotheses about its origin and potential for interaction.

Homology and Origin Analysis

The first step is to determine if the FLIIWQNTM sequence exists within known proteins, which could suggest its origin as a proteolytic fragment or a region of a larger interacting protein. The Basic Local Alignment Search Tool (BLAST) is the standard for this purpose.[11][12][13]

  • Rationale: A BLASTp (protein-protein BLAST) search compares the query peptide sequence against comprehensive protein databases (e.g., UniProt, NCBI nr).[14][15] A significant match could indicate that FLIIWQNTM is a fragment of a known human protein or shares homology with proteins from other organisms, providing clues to its evolutionary and functional context.[12]

In Silico Digestion and Proteomics Context

If the peptide is hypothesized to originate from a larger protein, in silico digestion tools can predict whether it could be generated by common proteases.

  • Rationale: Tools like PeptideCutter or the more advanced Protein Cleaver can simulate digestion of a source protein with various enzymes (e.g., Trypsin, Chymotrypsin).[16][17][18] This analysis helps determine if FLIIWQNTM is a plausible product in a standard proteomics workflow, which is crucial for interpreting mass spectrometry data.[19]

Physicochemical Properties and Structural Prediction

Understanding the peptide's basic properties is essential for designing subsequent experiments.

  • Properties to Analyze:

    • Molecular Weight & Isoelectric Point (pI): Determines electrophoretic behavior.

    • Hydrophobicity/Hydrophilicity: Predicts solubility and potential for membrane interaction.

    • Secondary Structure Prediction: Tools can predict tendencies to form alpha-helices or beta-sheets, which is critical for understanding its interaction interface.

Protocol 1: In Silico Analysis of the FLIIWQNTM Peptide
  • Homology Search:

    • Navigate to the NCBI BLASTp suite (blast.ncbi.nlm.nih.gov/Blast.cgi).[11]

    • Enter the FASTA-formatted sequence: >FLIIWQNTM

    • Select the "nr" (non-redundant protein sequences) database.

    • Optimize for short sequences by adjusting the Expect threshold (e.g., to 1000) and selecting a scoring matrix like PAM30.

    • Execute the search and analyze hits for significant alignment scores and biologically relevant source proteins.

  • Physicochemical Profiling:

    • Utilize the ExPASy ProtParam tool (web.expasy.org/protparam/).

    • Input the peptide sequence to calculate molecular weight, theoretical pI, amino acid composition, and grand average of hydropathicity (GRAVY).

  • Structural Prediction & Docking (Advanced):

    • If a high-resolution structure of human Caspase-5 is available (e.g., from the Protein Data Bank), use peptide-protein docking software (e.g., HADDOCK, AutoDock) to predict the most likely binding pose of FLIIWQNTM.[20] This can generate structural hypotheses about which residues are critical for the interaction.

Part 2: Biophysical Validation of the Peptide-Protein Interaction

In silico predictions must be validated with rigorous biophysical experiments that directly measure the binding between the peptide and the target protein. Surface Plasmon Resonance (SPR) is a gold-standard technique for this purpose.[21][22][23]

Principle of Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time changes in refractive index on a sensor chip surface.[24] In a typical experiment, a "ligand" (e.g., recombinant human Caspase-5) is immobilized on the chip. An "analyte" (the FLIIWQNTM peptide) is then flowed over the surface at various concentrations. Binding of the peptide to the immobilized protein increases the mass on the surface, causing a measurable change in the refractive index, which is plotted on a sensorgram.[24]

  • Causality: The shape of the sensorgram's association and dissociation curves allows for the precise calculation of kinetic parameters: the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).[25] A low K₋ value (typically in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Workflow Diagram: Peptide-Protein Interaction Analysis

G cluster_in_silico Part 1: In Silico Analysis cluster_biophysical Part 2: Biophysical Validation cluster_functional Part 3: Functional Validation blast Homology Search (BLASTp) dock Molecular Docking (Optional) blast->dock Identify Target peptide_syn Synthesize Peptide (FLIIWQNTM) dock->peptide_syn Hypothesize Interaction spr Surface Plasmon Resonance (SPR) Measure Binding Kinetics peptide_syn->spr protein_exp Express/Purify Recombinant Caspase-5 protein_exp->spr spr_result Determine ka, kd, KD spr->spr_result cell_free Cell-Free Caspase-5 Activity Assay spr_result->cell_free Confirm Binding cell_based Cell-Based Pyroptosis Assay (LDH Release) cell_free->cell_based cytokine Cytokine Release (IL-1β ELISA) cell_based->cytokine

Caption: Workflow for characterizing a novel peptide targeting Caspase-5.

Protocol 2: SPR Analysis of FLIIWQNTM and Caspase-5 Interaction
  • Reagent Preparation:

    • Obtain high-purity (>95%) synthetic FLIIWQNTM peptide.

    • Obtain highly purified, active recombinant human Caspase-5.

    • Prepare running buffer (e.g., HBS-EP+) and regeneration solution (e.g., Glycine-HCl, pH 2.5).

  • Ligand Immobilization:

    • Immobilize recombinant Caspase-5 onto a CM5 sensor chip using standard amine coupling chemistry.[26]

    • Aim for a low-to-medium immobilization density (e.g., ~1500 Resonance Units) to minimize mass transport limitations.[26]

    • Use a reference channel (e.g., activated/deactivated with no protein) to subtract bulk refractive index changes.[24]

  • Kinetic Analysis:

    • Prepare a serial dilution of the FLIIWQNTM peptide in running buffer (e.g., from 10 µM down to ~10 nM).

    • Inject each concentration over the Caspase-5 and reference surfaces at a high flow rate (e.g., 60 µL/min) to minimize mass transport effects.[26]

    • Include several buffer-only injections (blanks) for double referencing.

    • After each peptide injection, inject the regeneration solution to remove bound peptide and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Subtract the average of the blank injections from the experimental sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₔ, and K₋.[27]

Data Presentation: Expected SPR Kinetic Data
Analyte (Peptide)Ligand (Protein)kₐ (M⁻¹s⁻¹)kₔ (s⁻¹)K₋ (nM)
FLIIWQNTMHuman Caspase-53.5 x 10⁵4.1 x 10⁻³11.7
Scrambled ControlHuman Caspase-5No BindingNo BindingN/A

(Note: Data are hypothetical examples for illustrative purposes.)

Part 3: Functional Characterization of Peptide Activity

Confirming a physical interaction is necessary but not sufficient. The key question is whether this binding has a functional consequence on Caspase-5 activity. This is assessed using both cell-free enzymatic assays and cell-based models of pyroptosis.

Cell-Free Caspase-5 Enzymatic Assay

This assay directly measures the peptide's effect on the proteolytic activity of Caspase-5.

  • Principle: Recombinant Caspase-5 is incubated with a fluorogenic or colorimetric substrate, which is a short peptide sequence recognized by the caspase (e.g., WEHD or LEVD) conjugated to a reporter molecule (e.g., pNA or AMC).[28][29] Cleavage of the substrate by active Caspase-5 releases the reporter, generating a measurable signal. The assay is run in the presence and absence of the FLIIWQNTM peptide to determine if it inhibits or enhances this activity.[30][31]

Protocol 3: Cell-Free Caspase-5 Inhibition Assay
  • Assay Setup: In a 96-well plate, add assay buffer, recombinant active Caspase-5, and varying concentrations of the FLIIWQNTM peptide (or a vehicle control).

  • Pre-incubation: Incubate the enzyme and peptide for 15-30 minutes at 37°C to allow for binding.

  • Initiate Reaction: Add the colorimetric substrate Ac-WEHD-pNA to a final concentration of 200 µM.

  • Measure Activity: Read the absorbance at 405 nm every 5 minutes for 1-2 hours using a microplate reader.[32]

  • Data Analysis: Calculate the rate of reaction (V₀) for each condition. Plot the percentage of Caspase-5 activity versus the peptide concentration to determine the IC₅₀ (the concentration of peptide required to inhibit 50% of the enzyme's activity).

Cell-Based Pyroptosis Assay

To validate the findings in a more biologically relevant context, the peptide's effect on pyroptosis is measured in cells.

  • Principle: Human monocytic cell lines (e.g., THP-1) are treated to induce non-canonical inflammasome activation. This typically involves priming with a TLR agonist followed by electroporation of LPS to deliver it to the cytosol, where it can be sensed by Caspase-5. Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic contents, including the enzyme lactate dehydrogenase (LDH), into the culture supernatant.[33][34][35][36] The amount of LDH released is directly proportional to the level of pyroptotic cell death and can be quantified using a simple colorimetric assay.[33][34]

Signaling Pathway Diagram: Caspase-5 Mediated Pyroptosis

G LPS Cytosolic LPS CASP5_pro Pro-Caspase-5 LPS->CASP5_pro binds & activates CASP5_active Active Caspase-5 CASP5_pro->CASP5_active oligomerization GSDMD_full Gasdermin D (GSDMD) CASP5_active->GSDMD_full cleaves Peptide FLIIWQNTM (Putative Inhibitor) Peptide->CASP5_active inhibits GSDMD_N GSDMD N-Terminus GSDMD_full->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Lysis Cell Lysis (Pyroptosis) & Cytokine Release Pore->Lysis LDH LDH Release Lysis->LDH

Caption: Putative inhibition of the Caspase-5 pyroptosis pathway by FLIIWQNTM.

Protocol 4: LDH Release Assay for Pyroptosis
  • Cell Culture: Plate PMA-differentiated THP-1 macrophages in a 96-well plate.

  • Peptide Treatment: Pre-treat cells with various concentrations of FLIIWQNTM peptide or vehicle control for 1 hour.

  • Induce Pyroptosis: Prime cells with Pam3CSK4 (100 ng/mL) for 4 hours. Subsequently, wash the cells and deliver LPS (2 µg) into the cytosol via electroporation.

  • Supernatant Collection: After 4-6 hours, centrifuge the plate and carefully transfer 50 µL of supernatant to a new flat-bottom 96-well plate.

  • Controls: Include "untreated" cells (spontaneous death) and "maximum LDH release" wells (cells lysed with 10X Lysis Buffer) to normalize the data.[34]

  • LDH Measurement: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[33] Incubate for 30 minutes at room temperature, protected from light.

  • Readout: Measure absorbance at 490 nm.

  • Calculation: Calculate percent cytotoxicity using the formula: ((Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)) * 100.[34]

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to characterize a novel peptide, FLIIWQNTM, as a potential modulator of human Caspase-5. By progressing from in silico prediction to biophysical validation and finally to functional cell-based assays, researchers can build a robust, evidence-based case for the peptide's mechanism of action. Positive results from this workflow—demonstrating high-affinity binding and functional inhibition of pyroptosis—would establish FLIIWQNTM as a valuable tool for studying inflammasome biology and a promising starting point for the development of a new class of therapeutics for inflammatory diseases.

References

  • Detection of pyroptosis by measuring released lactate dehydrogenase activity. (2014). Methods in Molecular Biology. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity. (2013). SpringerLink. [Link]

  • CASP5 - Caspase-5 - Homo sapiens (Human). UniProt. [Link]

  • Detection of pyroptosis by measuring released lactate dehydrogenase activity. (2013). PubMed. [Link]

  • Expression and Functional Roles of Caspase-5 in Inflammatory Responses of Human Retinal Pigment Epithelial Cells. (2011). Investigative Ophthalmology & Visual Science. [Link]

  • BLAST: Basic Local Alignment Search Tool. NCBI. [Link]

  • Inflammatory caspase substrate specificities. (2024). mBio. [Link]

  • CASP5 caspase 5 [Homo sapiens (human)]. (2025). NCBI Gene. [Link]

  • iPEP: an in silico tool to examine proteolytic peptides for mass spectrometry. (2008). Bioinformatics. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Abbkine. [Link]

  • CASP5 [Human]. GeneGlobe. [Link]

  • How to Analyze Protein-Peptide Interactions Using IP-MS? MtoZ Biolabs. [Link]

  • Peptide-based Interaction Proteomics. (2021). Molecular & Cellular Proteomics. [Link]

  • search protein databases using a protein query. BLAST Help, NCBI. [Link]

  • Caspase 5. Wikipedia. [Link]

  • Peptide design to control protein–protein interactions. (2025). RSC Chemical Biology. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases. (2017). Cellular & Molecular Immunology. [Link]

  • SpirPep: an in silico digestion-based platform to assist bioactive peptides discovery from a genome-wide database. (2018). BMC Genomics. [Link]

  • Protein cleaver: an interactive web interface for in silico prediction and systematic annotation of protein digestion-derived peptides. (2025). Frontiers in Bioinformatics. [Link]

  • BLAST Searching. Geneious. [Link]

  • ProtView: A versatile tool for in silico protease evaluation and selection in a proteomic and proteogenomic context. (2021). bioRxiv. [Link]

  • BLAST sequence similarity searching. UniProt Help, EMBL-EBI. [Link]

  • Leveraging machine learning models for peptide–protein interaction prediction. (2024). Digital Discovery. [Link]

  • Converging roles of caspases in inflammasome activation, cell death and innate immunity. (2016). Nature Reviews Immunology. [Link]

  • Sequence Alignment and Homology Search with BLAST and ClustalW. (2016). Cold Spring Harbor Protocols. [Link]

  • Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. (2002). CORE. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]

  • Inflammatory caspase-related pyroptosis: mechanism, regulation and therapeutic potential for inflammatory bowel disease. (2018). Gastroenterology Report. [Link]

  • In-Silico Peptides. (2024). Protein Metrics Support. [Link]

  • Pyroptosis: The Fiery Path of Cell Death. (2024). ABclonal. [Link]

  • Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases. (2017). ResearchGate. [Link]

  • Inflammatory caspase substrate specificities. (2024). American Society for Microbiology. [Link]

  • Caspase-5: Structure, Pro-Inflammatory Activity and Evolution. (2024). MDPI. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. [Link]

  • Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. (2025). Biosensing Instrument. [Link]

  • Surface plasmon resonance. University of Glasgow. [Link]

  • Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. (2016). PNAS. [Link]

  • Characterization of the receptor binding kinetics of PSMA-specific peptides by Surface Plasmon Resonance Spectroscopy. (2018). Journal of Nuclear Medicine. [Link]

  • CASP5 Gene. GeneCards. [Link]

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Exploratory

Whitepaper: A Technical Guide to Investigating the Correlation Between Caspase-5 Expression and Tumor Mutational Burden

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist Executive Summary The intersection of innate immunity and tumor genomics is a frontier in oncolog...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Executive Summary

The intersection of innate immunity and tumor genomics is a frontier in oncology, offering novel biomarkers and therapeutic targets. This guide delves into the hypothesized correlation between the expression of Caspase-5 (CASP5), an inflammatory caspase, and Tumor Mutational Burden (TMB), a key biomarker for immunotherapy response. We propose that CASP5-mediated pyroptosis, an inflammatory form of programmed cell death, creates an immunologically "hot" tumor microenvironment. This environment may synergize with the high neoantigen load characteristic of high-TMB tumors to enhance anti-tumor immunity. This document provides the scientific rationale, a complete methodological framework for investigating this hypothesis—from tissue analysis to bioinformatics—and a guide for leveraging public datasets like The Cancer Genome Atlas (TCGA) for in-silico validation.

Section 1: The Scientific Foundation

A comprehensive understanding of the individual components is critical before exploring their potential synergy.

Part 1A: Caspase-5 and Inflammatory Cell Death

Caspase-5 is a member of the inflammatory caspase family, which also includes Caspase-1 and Caspase-4 in humans.[1][2] Unlike apoptotic caspases that mediate immunologically silent cell death, inflammatory caspases are crucial mediators of the innate immune response.[1]

The primary function of Caspase-5 is as a cytosolic sensor for intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[3][4] Upon direct binding of LPS to its CARD domain, Caspase-5 becomes activated, triggering the non-canonical inflammasome pathway.[5][6] This activation leads to the cleavage of Gasdermin D (GSDMD).[7][8] The N-terminal fragment of GSDMD then oligomerizes and inserts into the plasma membrane, forming pores that disrupt osmotic potential and lead to cell lysis.[6][9] This lytic, pro-inflammatory cell death is termed pyroptosis .[10][11]

Pyroptosis results in the massive release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), as well as Damage-Associated Molecular Patterns (DAMPs).[5][12] This process acts as a powerful local alarm signal, recruiting and activating other immune cells to the site of infection or cellular stress.[4][13]

GSDMD_Pathway cluster_cell Tumor Cell Cytosol LPS Intracellular LPS (or other DAMPs) proCASP5 Pro-Caspase-5 LPS->proCASP5 Binds & Activates aCASP5 Active Caspase-5 proCASP5->aCASP5 proGSDMD Pro-Gasdermin D aCASP5->proGSDMD Cleaves proIL1b Pro-IL-1β aCASP5->proIL1b Cleaves (via Caspase-1 activation) GSDMD_N GSDMD N-Terminal (Pore-forming) proGSDMD->GSDMD_N Pore Membrane Pore Formation & Cell Lysis (Pyroptosis) GSDMD_N->Pore IL1b Mature IL-1β proIL1b->IL1b Release Release of IL-1β & DAMPs IL1b->Release Pore->Release

Caption: Non-canonical inflammasome pathway leading to pyroptosis.
Part 1B: Tumor Mutational Burden (TMB) as an Immunological Biomarker

Tumor Mutational Burden (TMB) is a quantitative measure of the total number of somatic, non-synonymous mutations per megabase (Mb) of coding genome in a tumor.[14][15] It serves as a proxy for the neoantigen load of a tumor.[16] The central hypothesis is that a higher number of mutations increases the probability of generating mutant proteins (neoantigens) that can be recognized as foreign by the host immune system.[17][18]

This increased immunogenicity makes high-TMB tumors potentially more susceptible to immune checkpoint inhibitors (ICIs), which unleash the immune system to attack cancer cells.[18][19] Indeed, high TMB has been approved as a predictive biomarker for response to ICIs in certain cancers.[17] However, the predictive value of TMB is not universal, and its utility varies significantly across different cancer types, suggesting that other factors within the tumor microenvironment are at play.[16][20]

Section 2: The Hypothesized Correlation: Bridging Innate Immunity and Tumor Genomics

We propose a mechanistic link between CASP5 expression and the anti-tumor immune response in high-TMB cancers. The core of this hypothesis is that CASP5-driven pyroptosis can shape the tumor microenvironment (TME) from immunologically "cold" (lacking immune cells) to "hot" (infiltrated with immune cells), thereby enabling the immune system to effectively recognize and eliminate neoantigen-rich tumor cells.

The proposed sequence of events is as follows:

  • CASP5 Expression & Activation: A subset of tumors expresses CASP5.[21][22] Endogenous danger signals or microbial components within the TME could trigger its activation.

  • Pyroptotic Cell Death: Activated CASP5 cleaves GSDMD, inducing pyroptosis in tumor cells.

  • TME Inflammation: Pyroptosis leads to the release of DAMPs and pro-inflammatory cytokines (IL-1β, IL-18).[13]

  • Immune Cell Recruitment: These signals recruit and activate innate and adaptive immune cells, such as natural killer (NK) cells and dendritic cells (DCs).

  • Enhanced Neoantigen Presentation: In a high-TMB tumor, the abundance of neoantigens can be more effectively processed and presented by the recruited DCs to CD8+ T cells.

  • Synergistic Anti-Tumor Response: The resulting T-cell-mediated cytotoxicity is amplified in this inflamed microenvironment, leading to more effective tumor control.

This model suggests that CASP5 expression could be a critical co-factor for the efficacy of the immune response in high-TMB tumors.

TMB_Casp5_Correlation cluster_tumor High-TMB Tumor Cell TMB High TMB (High Neoantigen Load) AntigenPres Enhanced Neoantigen Presentation by DCs TMB->AntigenPres Provides Substrates CASP5 High CASP5 Expression Pyroptosis CASP5-Mediated Pyroptosis CASP5->Pyroptosis Inflammation Release of DAMPs & Pro-inflammatory Cytokines Pyroptosis->Inflammation ImmuneRecruit Recruitment & Activation of Immune Cells (DCs, NK cells) Inflammation->ImmuneRecruit ImmuneRecruit->AntigenPres TCellActivation CD8+ T Cell Activation & Proliferation AntigenPres->TCellActivation TumorKilling Enhanced Tumor Cell Killing TCellActivation->TumorKilling

Caption: Hypothesized synergy between CASP5 expression and high TMB.

Section 3: A Validated Methodological Framework

Investigating this hypothesis requires a robust, multi-faceted approach combining protein expression analysis, genomic sequencing, and bioinformatics.

Part 3A: Quantifying Caspase-5 Protein Expression via Immunohistochemistry (IHC)

IHC is the gold standard for assessing protein expression in tissue samples while preserving morphological context.

Detailed Protocol for CASP5 Staining in FFPE Tissues:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 10 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 10 minutes each.

    • Immerse in 95%, 70%, and 50% Ethanol: 5 minutes each.

    • Rinse thoroughly in deionized water.[23]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in 10mM Sodium Citrate buffer (pH 6.0).[23]

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approx. 30 minutes).

  • Peroxidase Block:

    • Incubate slides with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse slides 3 times with Phosphate Buffered Saline (PBS).

  • Blocking:

    • Incubate with a blocking serum (e.g., 10% normal goat serum) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation:

    • Incubate slides with a validated anti-Caspase-5 primary antibody (e.g., Rabbit Monoclonal) diluted in blocking buffer.[24]

    • Incubation is typically done overnight at 4°C in a humidified chamber.

  • Secondary Antibody & Detection:

    • Wash slides 3 times in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.[25]

    • Wash slides 3 times in PBS.

    • Incubate with an Avidin-Biotin Complex (ABC) reagent for 30-60 minutes.

    • Develop the signal with a chromogen like Diaminobenzidine (DAB) until the desired stain intensity is reached.

  • Counterstaining, Dehydration, and Mounting:

    • Lightly counterstain the nuclei with Hematoxylin.[23]

    • Dehydrate the slides through a graded series of alcohol and xylene.

    • Mount with a permanent mounting medium.

Data Presentation: IHC Scoring

Expression should be quantified using a semi-quantitative method like the H-Score, which combines staining intensity and the percentage of positive cells.

ParameterScoreDescription
Staining Intensity (I) 0No staining
1Weak staining
2Moderate staining
3Strong staining
Percentage of Positive Cells (P) 0-100%Percentage of tumor cells at each intensity
H-Score Calculation \multicolumn{2}{l}{H-Score = (1 * % at 1+) + (2 * % at 2+) + (3 * % at 3+) (Range: 0-300)}
Part 3B: Determining TMB via Whole-Exome Sequencing (WES)

WES is the gold standard for TMB calculation, providing a comprehensive view of all coding mutations.[14][26]

Workflow for TMB Calculation:

  • Sample Preparation: Co-isolate DNA from both the tumor tissue (e.g., FFPE core biopsy) and a matched normal sample (e.g., peripheral blood).

  • Library Preparation & Sequencing:

    • Perform library preparation including DNA fragmentation, adapter ligation, and exome capture using a commercial kit.

    • Sequence the captured libraries on a high-throughput sequencing platform.

  • Bioinformatics Pipeline: A robust bioinformatics pipeline is essential for accurate TMB calculation.[27]

TMB_Workflow cluster_wetlab Lab Workflow cluster_bioinformatics Bioinformatics Pipeline DNA_Tumor Tumor DNA Seq Whole-Exome Sequencing DNA_Tumor->Seq DNA_Normal Matched Normal DNA DNA_Normal->Seq FASTQ Raw Reads (FASTQ) Seq->FASTQ Align Alignment to Reference Genome (BAM) FASTQ->Align VariantCall Somatic Variant Calling (VCF) Align->VariantCall Filter Filter Germline Variants (using Matched Normal) VariantCall->Filter Annotate Annotate Variants (e.g., non-synonymous) Filter->Annotate Calculate Calculate TMB Annotate->Calculate Result TMB Score (mutations/Mb) Calculate->Result

Sources

Foundational

Caspase-5 FSP (67-75) as a shared neoantigen in mismatch repair deficient (MMR-d) cancers

Executive Summary In the landscape of cancer immunotherapy, Mismatch Repair Deficient (MMR-d) tumors represent a unique paradigm. Unlike the stochastic mutational burden of carcinogen-driven tumors, MMR-d cancers—typifie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of cancer immunotherapy, Mismatch Repair Deficient (MMR-d) tumors represent a unique paradigm. Unlike the stochastic mutational burden of carcinogen-driven tumors, MMR-d cancers—typified by Microsatellite Instability (MSI)—generate a predictable repertoire of shared neoantigens . Among these, the frameshift peptide (FSP) derived from Caspase-5 (CASP5) , specifically the epitope FLIIWQNTM (67-75) , has emerged as a high-value target for off-the-shelf vaccine development and T-cell receptor (TCR) engineering.

This guide dissects the mechanistic origin, immunogenic validation, and therapeutic utility of Caspase-5 FSP (67-75). It provides a self-validating experimental framework for researchers to identify, characterize, and exploit this neoantigen in MSI-High (MSI-H) Colorectal Cancer (CRC), Endometrial Cancer, and Lynch Syndrome.

Mechanistic Foundation: From Polymerase Slippage to Neoepitope

The generation of Caspase-5 FSP (67-75) is a deterministic consequence of the MMR-d phenotype. It is not a random mutation but a recurrent event driven by the biophysics of DNA replication at homopolymer tracts.

The Indel Event

The human CASP5 gene contains a coding microsatellite (cMS) consisting of a ten-adenine homopolymer tract (A)10 within its coding region (often annotated in Exon 10 depending on the transcript variant, or Exon 3 in older nomenclature).

  • Wild Type: The (A)10 tract maintains the open reading frame (ORF).

  • MMR-d Context: In the absence of functional MMR proteins (MLH1, MSH2, MSH6, or PMS2), DNA polymerase slippage during replication goes unrepaired.

  • Mutation: The most frequent error is a -1 deletion , shortening the tract to (A)9 .

Translational Consequences

This single nucleotide deletion shifts the reading frame, creating a premature stop codon downstream. However, before termination, the ribosome translates a novel sequence of amino acids—the Frameshift Peptide (FSP) .

  • Neo-ORF: The frameshift generates a unique C-terminal tail foreign to the host immune system.

  • Epitope Processing: The proteasome processes this tail, releasing the 9-mer FLIIWQNTM .

  • MHC Presentation: This peptide is transported to the Endoplasmic Reticulum (ER) via TAP, where it binds with high affinity to HLA-A*02:01 molecules.

Visualization of the Mechanism

CASP5_Mechanism cluster_0 Genomic Event cluster_1 Immunologic Event MMR_Defect MMR Deficiency (e.g., MLH1 Hypermethylation) Pol_Slip DNA Pol Slippage at CASP5 (A)10 Tract MMR_Defect->Pol_Slip Permits Mutation -1 Deletion (A)10 -> (A)9 Pol_Slip->Mutation Fixation Frameshift Translational Frameshift Mutation->Frameshift Alters ORF NeoORF Novel C-terminal Peptide Sequence Frameshift->NeoORF Translation Processing Proteasomal Processing NeoORF->Processing Degradation Presentation HLA-A*02:01 Presentation Processing->Presentation FLIIWQNTM T_Cell CD8+ T-Cell Activation Presentation->T_Cell Recognition

Figure 1: The deterministic pathway from MMR deficiency to Caspase-5 neoantigen presentation.

Immunogenic Profile[1][2][3]

The Caspase-5 FSP (67-75) is classified as a Shared Neoantigen because the same mutation occurs in a high frequency of patients (48–66% of MSI-H CRC), leading to the exact same neoepitope.

ParameterSpecification
Peptide Sequence FLIIWQNTM
Source Gene CASP5 (Caspase-5)
Mutation Type -1 Frameshift at (A)10 microsatellite
HLA Restriction HLA-A*02:01 (Class I)
Binding Affinity High (Predicted IC50 < 50 nM; validated via stabilization assays)
Tumor Specificity 100% (Absent in healthy tissue; generated only in MMR-d cells)
Prevalence ~60% of MSI-H Colorectal Cancers; ~30% of MSI-H Endometrial Cancers

Key Insight: Unlike patient-specific neoantigens (which require personalized sequencing and manufacturing), Caspase-5 FSP allows for "off-the-shelf" vaccine designs applicable to any HLA-A*02:01 positive patient with an MSI-H tumor.

Experimental Validation Framework

To validate this target in a new cohort or therapeutic pipeline, a rigorous three-tiered approach is required: Genomic Confirmation , Peptide-MHC Binding , and Functional T-Cell Response .

Genomic Confirmation (Fragment Analysis)

Before assessing immunogenicity, you must confirm the mutation exists in your tumor samples or cell lines.

  • Method: Fluorescent PCR Fragment Analysis.[1]

  • Primers: Flanking the CASP5 (A)10 repeat.

    • Forward (FAM-labeled): 5'-FAM-TCT GCA AGG TCA ACA GCT ATT-3'

    • Reverse: 5'-TCT TTA GGG TAA TCT CCA GCT-3'

  • Readout:

    • Wild Type: Peak at ~138 bp (varies by primer design).

    • Mutant: Peak shift of -1 bp (or -2 bp).

  • Control: Use MSI-H cell lines (e.g., HCT116, LS174T) as positive controls and MSS lines (e.g., SW480) as negative controls.

Functional T-Cell Validation (The "Gold Standard")

The mere presence of a mutation does not guarantee immunogenicity. The following protocol details the in vitro sensitization (IVS) of human PBMCs to detect FSP-specific T cells.

Protocol: In Vitro Sensitization & IFN-γ ELISpot

Materials:

  • HLA-A*02:01+ PBMCs (Healthy donor or Patient).

  • Synthetic Peptide: FLIIWQNTM (>95% purity).

  • Recombinant IL-2 and IL-7.

  • Autologous Dendritic Cells (DCs) or CD40-activated B cells.

Workflow:

  • Day 0 (Induction):

    • Isolate PBMCs via Ficoll density gradient.

    • Pulse autologous DCs with FLIIWQNTM peptide (10 µg/mL) for 2 hours at 37°C.

    • Co-culture responder CD8+ T cells with pulsed DCs at a 10:1 ratio in complete medium + IL-7 (10 ng/mL).

  • Day 7 (Restimulation 1):

    • Restimulate T cells with fresh peptide-pulsed autologous monocytes/DCs.

    • Add IL-2 (20 IU/mL) and IL-7 (5 ng/mL).

  • Day 14 (Restimulation 2):

    • Repeat restimulation.

  • Day 21 (Readout - ELISpot):

    • Coat ELISpot plates with anti-IFN-γ capture antibody.

    • Seed 1x10^5 effector T cells per well.

    • Add target cells:

      • Condition A: T2 cells pulsed with FLIIWQNTM.

      • Condition B: T2 cells pulsed with irrelevant HIV peptide (Negative Control).

      • Condition C: MSI-H Tumor cell line (e.g., HCT116) (Endogenous processing control).

    • Incubate 24 hours, develop plate, and count Spot Forming Units (SFU).

Success Criteria:

  • 2-fold increase in SFU for Condition A vs. Condition B.

  • Significant recognition of Condition C confirms that the tumor naturally processes and presents the antigen.

Validation Logic Diagram

Validation_Workflow cluster_genomics Step 1: Genomic Verification cluster_immuno Step 2: Immunogenicity Sample Tumor Sample / Cell Line PCR PCR Fragment Analysis (CASP5 Exon 10) Sample->PCR Result_Mut Confirm -1 bp Frameshift PCR->Result_Mut If Mutated IVS In Vitro Sensitization (PBMCs + FLIIWQNTM) Result_Mut->IVS Proceed ELISpot IFN-γ ELISpot Target: T2 + Peptide IVS->ELISpot Killing Cytotoxicity Assay Target: MSI-H Tumor Cells ELISpot->Killing If Positive Validated Validated Neoantigen Killing->Validated Lysis Observed

Figure 2: Step-by-step workflow for validating Caspase-5 FSP as a functional neoantigen.

Therapeutic Implications

Peptide Vaccines

Caspase-5 FSP (67-75) is a prime candidate for poly-epitope frameshift vaccines . Clinical trials (e.g., the Micoryx trial) utilize mixtures of such shared FSPs (including those from AIM2, HT001, TAF1B, and CASP5) to prevent immune escape.

  • Strategy: Combine FLIIWQNTM with 3-4 other shared FSPs to cover HLA diversity and prevent tumor escape via antigen loss.

  • Adjuvants: Strong Th1-polarizing adjuvants (e.g., Montanide, Poly-ICLC) are essential due to the short half-life of naked peptides.

Lynch Syndrome Prophylaxis

Since Lynch Syndrome carriers have a germline defect in MMR genes, they accumulate FSPs in pre-cancerous lesions. Vaccinating carriers with Caspase-5 FSP could induce memory T cells that eliminate nascent tumor cells before they progress to carcinoma.

Combination with Checkpoint Blockade

MSI-H tumors are naturally infiltrated by TILs (Tumor Infiltrating Lymphocytes) but are often exhausted (PD-1 high).

  • Synergy: Vaccination "pushes" new FSP-specific T cells into the tumor, while Anti-PD-1 (Pembrolizumab/Nivolumab) "releases" the brakes on these cells.

References

  • Schwartz, S. Jr., et al. (1999). Frameshift mutations at mononucleotide repeats in caspase-5 and other target genes in endometrial and gastrointestinal cancer of the microsatellite mutator phenotype.[2][3][4][5] Cancer Research. Link

  • Ishikawa, T., et al. (2003).[6] Tumor-specific immunological recognition of frameshift-mutated peptides in colon cancer with microsatellite instability.[7][8][9][10] Cancer Research. Link

  • Kloor, M., et al. (2020). A Frameshift Peptide Neoantigen-Based Vaccine for Mismatch Repair-Deficient Cancers: A Phase I/IIa Clinical Trial. Clinical Cancer Research. Link

  • Schwitalle, Y., et al. (2008). Immune response against frameshift-induced neopeptides in HNPCC patients and healthy HNPCC mutation carriers.[10] Gastroenterology. Link

  • Saeterdal, I., et al. (2001). Frameshift-mutation-derived peptides as tumor-specific antigens in inherited and spontaneous colorectal cancer.[10] Proceedings of the National Academy of Sciences. Link

Sources

Exploratory

Structural Analysis of Caspase-5 FSP (67-75) Binding to HLA-A0201 MHC Class I

Executive Summary This technical guide provides a structural and functional analysis of the Caspase-5 frameshift peptide (FSP) residues 67-75 (FLIIWQNTM). This neoantigen arises from a -1 frameshift mutation in the (A)10...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and functional analysis of the Caspase-5 frameshift peptide (FSP) residues 67-75 (FLIIWQNTM). This neoantigen arises from a -1 frameshift mutation in the (A)10 microsatellite tract of the CASP5 gene, a frequent event in microsatellite instability-high (MSI-H) colorectal cancers.[1]

We examine the biophysical basis of its high-affinity binding to the HLA-A*02:01 class I molecule, its structural presentation to T-cell receptors (TCR), and the experimental protocols required to validate its immunogenicity. This guide is designed for researchers developing neoantigen-based cancer vaccines.

Molecular Origin & Sequence Identity

The generation of this neoantigen is a direct consequence of DNA mismatch repair (MMR) deficiency.[2]

  • Gene: CASP5 (Caspase-5).[1][3][4][5][6][7]

  • Mutation Mechanism: Slipped strand mispairing during replication at the coding microsatellite (cMS) (A)10 repeat (typically Exon 2/3).

  • Mutation Type: Single nucleotide deletion (-1 frameshift).

  • Resulting Sequence: The frameshift alters the downstream open reading frame, generating a novel C-terminal tail before a premature stop codon.

  • Target Epitope (67-75): FLIIWQNTM

Table 1: Physicochemical Properties of Caspase-5 FSP (67-75)
PropertyValueStructural Significance
Sequence F-L-I-I-W-Q-N-T-M 9-mer canonical length for HLA-A*02:01.
P2 Anchor Leucine (L)Optimal. Fits the hydrophobic B-pocket of HLA-A2.
P9 Anchor Methionine (M)Permissive. Fits the F-pocket (Val/Leu preferred, Met tolerated).
Hydrophobicity High (F, L, I, I, W, M)Critical for groove stability; P5 (Trp) is bulky/exposed.
pI (Isoelectric Point) ~5.5Slightly acidic; affects solubility in aqueous buffers.

Structural Modeling of the pMHC Complex

As of this writing, a direct crystal structure for FLIIWQNTM bound to HLA-A*02:01 has not been deposited in the PDB. However, using high-homology modeling based on canonical HLA-A2 structures (e.g., PDB: 1DUZ), we can derive the structural interface with high confidence.

The Binding Groove Interface

The HLA-A*02:01 binding groove consists of six pockets (A-F). The Caspase-5 peptide adopts a "bulged" or "extended" conformation depending on the central residues.

  • N-Terminal Anchoring (Pocket A & B):

    • Residue P1 (Phe): The amino group forms hydrogen bonds with Tyr7, Tyr159, and Tyr171 of the MHC heavy chain. The P1 side chain is solvent-exposed/upward-facing.

    • Residue P2 (Leu): This is the dominant anchor . The Leucine side chain inserts deeply into the hydrophobic B-pocket (Met45, Ile66). This interaction accounts for >40% of the total binding energy.

  • Central "Bulge" (TCR Contact):

    • Residues P4-P6 (I-W-Q): This region typically bulges out of the groove, accessible to the TCR.

    • Residue P5 (Trp): The Tryptophan at position 5 is structurally critical. Its large, aromatic indole ring likely protrudes significantly, acting as a primary "hotspot" for TCR CDR3 loops. This high steric bulk often correlates with strong immunogenicity.

  • C-Terminal Anchoring (Pocket F):

    • Residue P9 (Met): The Methionine inserts into the F-pocket. While Valine is the canonical consensus, Methionine is a well-documented tolerated anchor for HLA-A*02:01, maintained by hydrophobic contacts with Tyr116 and Tyr123.

Structural Pathway Diagram (DOT)

The following diagram illustrates the mechanistic pathway from genomic mutation to T-cell recognition.

Caspase5_Presentation Mutation CASP5 (A)10 Repeat (-1 Frameshift) Translation Aberrant Translation Neo-ORF Generation Mutation->Translation MSI-H Context Proteasome Proteasomal Degradation (C-terminal trimming) Translation->Proteasome Polypeptide Processing TAP TAP Transport (ER Entry) Proteasome->TAP Precursor Peptide Loading Peptide Loading Complex (Tapasin/Calreticulin) TAP->Loading ER Lumen MHC_Complex pMHC Formation (HLA-A*02:01 + FLIIWQNTM) Loading->MHC_Complex High Affinity Binding (Kd < 500nM) Surface Surface Presentation MHC_Complex->Surface Golgi Transport TCR CD8+ T-Cell Recognition (TCR binds P5-Trp bulge) Surface->TCR Immunological Synapse

Figure 1: The processing pathway of the Caspase-5 frameshift neoantigen from genomic mutation to surface presentation.

Experimental Validation Protocols

To confirm the structural hypotheses above, the following self-validating protocols are recommended.

T2 Stabilization Assay (Binding Affinity)

This assay validates whether FLIIWQNTM can stabilize the HLA-A2 complex on the surface of TAP-deficient T2 cells.

Reagents:

  • T2 Cells (ATCC CRL-1992).

  • Peptide: FLIIWQNTM (>95% purity).

  • Positive Control: GILGFVFTL (Flu M1).

  • Negative Control: KVLEYVIKV (HLA-A1 restricted).

  • Antibody: Anti-HLA-A2 (Clone BB7.[8]2) conjugated to FITC/PE.

Protocol:

  • Preparation: Suspend T2 cells in serum-free IMDM at

    
     cells/mL.
    
  • Pulsing: Aliquot

    
     per well in a 96-well U-bottom plate. Add peptide at decreasing concentrations (
    
    
    
    ).
  • Incubation: Incubate overnight (18 hours) at

    
     in 
    
    
    
    . Crucial Step: Add Brefeldin A for the last hour to prevent egress of new (unloaded) MHC.
  • Staining: Wash cells

    
     with cold PBS/BSA. Stain with BB7.2 antibody (
    
    
    
    , 30 min).
  • Analysis: Flow Cytometry. Calculate the Fluorescence Index (FI):

    
    
    
  • Validation Criteria: An

    
     at 
    
    
    
    indicates valid binding. FLIIWQNTM typically shows moderate-to-high affinity (
    
    
    ).
CD8+ T-Cell Priming (Immunogenicity)

Binding does not guarantee immunogenicity. This protocol verifies TCR recognition.

Workflow:

  • Source: PBMCs from HLA-A2+ healthy donors or MSI-H CRC patients.

  • Stimulation: Co-culture CD8+ T-cells with autologous dendritic cells (DCs) pulsed with FLIIWQNTM.

  • Readout (ELISpot): Measure IFN-

    
     spot-forming units (SFU) after 7 days.
    
  • Specificity Control: Test effector cells against T2 cells pulsed with an irrelevant peptide (HIV-Pol) to rule out NK activity.

Therapeutic Implications

The structural features of Caspase-5 FSP make it an ideal "shared neoantigen" candidate:

  • Tumor Specificity: The (A)10 frameshift is virtually absent in healthy tissue, minimizing autoimmune toxicity risk.

  • High Frequency: Occurs in ~60-80% of MSI-H colorectal cancers.

  • Structural Stability: The P2-Leu/P9-Met anchor motif ensures sufficient half-life on the cell surface to allow T-cell patrolling and engagement.

Drug Development Note: When designing peptide vaccines, ensure the peptide is synthesized with a free N-terminus and C-terminus (no acetylation/amidation) to mimic natural processing.

References

  • Schwartz, S., et al. (1999).[9] Frameshift mutations at mononucleotide repeats in caspase-5 and other target genes in endometrial and gastrointestinal cancer of the microsatellite mutator phenotype.[6][10][11] Cancer Research.[9] Link

  • Ripberger, E., et al. (2003). Identification of an HLA-A0201-restricted CTL epitope generated by a tumor-specific frameshift mutation in a coding microsatellite of the OGT gene.[12] (Contextual reference for FSP methodology). Journal of Clinical Immunology. Link

  • Garbe, Y., et al. (2011). Semi-automated high-throughput screening of potential peptide epitopes for peptide-based cancer vaccines. (Methodology for T2 assays). Journal of Immunological Methods. Link

  • Saeterdal, I., et al. (2001). Frameshift-mutation-derived peptides as tumor-specific antigens in inherited and spontaneous colorectal cancer. Proceedings of the National Academy of Sciences. Link

  • Immune Epitope Database (IEDB). Epitope Analysis Resource for FLIIWQNTM.Link

Sources

Foundational

An In-depth Technical Guide on the Prevalence of Caspase-5 Frameshift Mutations in Sporadic vs. Hereditary Colorectal Cancer

Introduction: The Dichotomy of Colorectal Cancer and the Enigmatic Role of Caspase-5 Colorectal cancer (CRC) presents a significant global health challenge, manifesting through distinct molecular pathways. A fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichotomy of Colorectal Cancer and the Enigmatic Role of Caspase-5

Colorectal cancer (CRC) presents a significant global health challenge, manifesting through distinct molecular pathways. A fundamental divergence in its pathogenesis lies in the distinction between sporadic and hereditary forms of the disease. While most CRC cases arise sporadically, hereditary syndromes, though less common, have provided profound insights into the molecular underpinnings of this cancer.[1] A key molecular characteristic that differentiates a subset of these cancers is microsatellite instability (MSI).[2][3][4]

Microsatellite instability is a hypermutable state resulting from a deficient DNA mismatch repair (MMR) system.[2][4] This deficiency leads to an accumulation of mutations, particularly frameshift mutations, in genes containing microsatellites—short, repetitive DNA sequences.[2][3] One such gene that has emerged as a frequent target of frameshift mutations in MSI-positive tumors is CASP5, encoding Caspase-5.[5][6][7]

Caspase-5 is a member of the inflammatory caspase subfamily, playing a role in the innate immune response.[8][9][10] Its involvement in the inflammasome, a multiprotein complex that drives inflammation, positions it at a critical cellular crossroads.[9][11][12][13][14][15] While the precise functions of Caspase-5 are still being elucidated, its inactivation through frameshift mutations in the context of MSI-high (MSI-H) colorectal cancer suggests a role in tumor development and progression.[5][6][7][16] This guide provides a comprehensive technical exploration of the prevalence of Caspase-5 frameshift mutations, contrasting their occurrence in sporadic and hereditary colorectal cancer, and details the methodologies for their detection and functional analysis.

The Molecular Landscape: Caspase-5, Frameshift Mutations, and Microsatellite Instability

Caspase-5 belongs to the family of cysteine-aspartic proteases, which are crucial mediators of apoptosis and inflammation.[8][9] Specifically, it is classified as an inflammatory caspase, alongside Caspases-1, -4, and -12 in humans.[8][10] These caspases are integral components of the innate immune system, activated in response to pathogenic signals.[9] The CASP5 gene contains a mononucleotide repeat of ten adenine bases ((A)10) within its coding sequence, making it susceptible to frameshift mutations in the context of a deficient MMR system.[5][7]

Frameshift mutations, resulting from insertions or deletions of nucleotides that are not in multiples of three, alter the reading frame of the gene. This typically leads to the creation of a premature stop codon and the production of a truncated, non-functional protein. In the case of Caspase-5, such inactivating mutations are thought to contribute to the progression of MSI-H tumors.[16]

Microsatellite instability is a hallmark of certain colorectal cancers, particularly those associated with Lynch syndrome, a hereditary condition caused by germline mutations in MMR genes.[1][4] However, MSI is also observed in a subset of sporadic colorectal cancers, often due to epigenetic silencing of the MLH1 gene.[2][4] The prevalence of Caspase-5 frameshift mutations is therefore intrinsically linked to the MSI status of the tumor.

Prevalence of Caspase-5 Frameshift Mutations: A Comparative Analysis

The frequency of Caspase-5 frameshift mutations differs significantly between sporadic and hereditary colorectal cancers, primarily due to the differing prevalence of MSI in these two groups.

Colorectal Cancer Type MSI Status Prevalence of Caspase-5 Frameshift Mutations References
Sporadic Colorectal CancerMicrosatellite Stable (MSS)Not detected[16]
Sporadic Colorectal CancerMicrosatellite Instability-High (MSI-H)44% - 62%[5][7]
Hereditary Colorectal Cancer (Lynch Syndrome)Microsatellite Instability-High (MSI-H)High, comparable to sporadic MSI-H tumors[6]

Key Observations:

  • Sporadic MSS Colorectal Cancer: In the majority of sporadic colorectal cancers, which are microsatellite stable, frameshift mutations in Caspase-5 are not observed.[16] This is expected, as a functional MMR system prevents the accumulation of errors in repetitive DNA sequences.

  • Sporadic MSI-H Colorectal Cancer: In the subset of sporadic colorectal cancers that exhibit high levels of microsatellite instability, the prevalence of Caspase-5 frameshift mutations is notable. Studies have reported frequencies ranging from 44% to 62%.[5][7]

  • Hereditary Colorectal Cancer (Lynch Syndrome): Colorectal tumors arising in individuals with Lynch syndrome are predominantly MSI-H.[1] Consequently, these tumors exhibit a high incidence of frameshift mutations in target genes, including CASP5.[6] The prevalence in this group is comparable to that seen in sporadic MSI-H tumors.

Methodologies for Detection and Functional Analysis

A multi-faceted approach is required to accurately assess the prevalence and functional consequences of Caspase-5 frameshift mutations. This involves molecular genetic techniques to identify the mutations and protein-level analyses to determine their impact on expression.

Workflow for Caspase-5 Mutation Analysis

G cluster_0 Sample Collection & Processing cluster_1 Mutation Detection cluster_2 Data Analysis & Validation cluster_3 Functional Analysis Tumor_Tissue Tumor Tissue Collection (Sporadic & Hereditary CRC) DNA_Extraction Genomic DNA Extraction Tumor_Tissue->DNA_Extraction Normal_Tissue Adjacent Normal Tissue (Control) Normal_Tissue->DNA_Extraction PCR PCR Amplification of CASP5 (A)10 Repeat Region DNA_Extraction->PCR MSI_Analysis MSI Status Determination DNA_Extraction->MSI_Analysis Sequencing Sanger Sequencing PCR->Sequencing Fragment_Analysis Fragment Analysis (Alternative) PCR->Fragment_Analysis Sequence_Analysis Sequence Analysis for Frameshift Mutations Sequencing->Sequence_Analysis Fragment_Analysis->Sequence_Analysis IHC Immunohistochemistry for Caspase-5 Protein Expression Sequence_Analysis->IHC WB Western Blotting Sequence_Analysis->WB

Caption: Workflow for Caspase-5 mutation and functional analysis.

Detailed Experimental Protocols

1. Polymerase Chain Reaction (PCR) for Amplification of the CASP5 (A)10 Repeat Region

This protocol outlines the amplification of the genomic region of CASP5 containing the (A)10 mononucleotide repeat.

  • Primer Design: Design primers flanking the (A)10 repeat in the CASP5 gene. Ensure primers are specific and have compatible melting temperatures.

  • PCR Reaction Mixture (25 µL):

    • Genomic DNA: 50-100 ng

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • dNTP Mix (10 mM): 0.5 µL

    • Taq DNA Polymerase Buffer (10x): 2.5 µL

    • Taq DNA Polymerase (5 U/µL): 0.25 µL

    • Nuclease-free water: to 25 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C (optimize based on primer Tm) for 30 seconds

      • Extension: 72°C for 30-60 seconds (depending on amplicon size)

    • Final Extension: 72°C for 5 minutes

  • Verification: Run the PCR product on a 1.5-2% agarose gel to confirm amplification of the correct size fragment.

2. Sanger Sequencing for Mutation Identification

Sanger sequencing remains the gold standard for validating mutations in specific DNA regions due to its high accuracy.[17][18][19][20]

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercially available kit.

  • Sequencing Reaction:

    • Use one of the PCR primers as the sequencing primer.

    • Perform cycle sequencing with fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[17][18]

  • Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.[17]

  • Data Analysis: Analyze the sequencing chromatogram to identify any insertions or deletions within the (A)10 repeat, which would indicate a frameshift mutation.[19]

3. Immunohistochemistry (IHC) for Caspase-5 Protein Expression

IHC allows for the visualization of protein expression within the cellular context of the tumor tissue. A loss of Caspase-5 protein expression in tumors with frameshift mutations would provide functional validation.

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) colorectal tumor sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with a primary antibody specific for Caspase-5 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Examine the slides under a microscope to assess the presence or absence of Caspase-5 staining in tumor cells compared to adjacent normal tissue.

Functional Implications and Signaling Pathways

The inactivation of Caspase-5 through frameshift mutations likely has significant functional consequences, particularly in the context of the tumor microenvironment. Caspase-5 is a key component of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS), a component of gram-negative bacteria.[21][22]

Caspase-5 and the Non-Canonical Inflammasome Pathway

G LPS Intracellular LPS Caspase5 Pro-Caspase-5 LPS->Caspase5 binds & activates Active_Caspase5 Active Caspase-5 Caspase5->Active_Caspase5 oligomerization GSDMD Gasdermin D (GSDMD) Active_Caspase5->GSDMD cleaves IL1b Pro-IL-1β Active_Caspase5->IL1b cleaves GSDMD_N GSDMD N-terminal (Pore-forming domain) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis forms pores in cell membrane Inflammation Inflammation Pyroptosis->Inflammation contributes to Active_IL1b Active IL-1β IL1b->Active_IL1b Active_IL1b->Inflammation promotes

Caption: Simplified non-canonical inflammasome pathway involving Caspase-5.

In this pathway, the activation of Caspase-5 leads to the cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, inducing a form of inflammatory cell death called pyroptosis.[21] Activated Caspase-5 also processes pro-inflammatory cytokines like pro-IL-1β into their active forms.[21] The loss of functional Caspase-5 due to frameshift mutations would disrupt this pathway, potentially altering the inflammatory landscape of the tumor microenvironment and allowing tumor cells to evade immune surveillance.

Conclusion and Future Directions

The high prevalence of inactivating Caspase-5 frameshift mutations in both sporadic and hereditary MSI-H colorectal cancers underscores the significance of the MMR-deficient pathway in tumorigenesis. The loss of Caspase-5 function likely plays a crucial role in modulating the tumor microenvironment, potentially contributing to immune evasion.

For researchers and drug development professionals, these findings present several avenues for further investigation:

  • Therapeutic Targeting: Understanding the precise consequences of Caspase-5 inactivation could reveal novel therapeutic vulnerabilities in MSI-H tumors.

  • Biomarker Development: While MSI status is an established biomarker, the mutational status of specific target genes like CASP5 could provide more refined prognostic or predictive information.

  • Further Functional Studies: Elucidating the full spectrum of Caspase-5 substrates and its interactions with other cellular pathways will provide a more complete picture of its role in both normal physiology and cancer.

The continued investigation into the role of Caspase-5 and other MSI target genes will undoubtedly deepen our understanding of colorectal cancer biology and pave the way for more effective, personalized therapies.

References

  • The role of NLRP3 inflammasome in colorectal cancer: potential therapeutic target. (2022). Vertex AI Search.
  • BAX and caspase-5 frameshift mutations and spontaneous apoptosis in colorectal cancer with microsatellite instability - PubMed. (2004). PubMed.
  • Inflammasomes and Colorectal Cancer - PMC. (n.d.). PMC.
  • Inflammasomes and Cancer: The Dynamic Role of the Inflammasome in Tumor Development - Frontiers. (2017). Frontiers.
  • The roles of inflammasomes in cancer - Frontiers. (n.d.). Frontiers.
  • Inflammasomes Are Influenced by Epigenetic and Autophagy Mechanisms in Colorectal Cancer Signaling - MDPI. (2024). MDPI.
  • Expression and Functional Roles of Caspase-5 in Inflammatory Responses of Human Retinal Pigment Epithelial Cells - PMC. (n.d.). PMC.
  • Frameshift Mutations at Mononucleotide Repeats in caspase-5 and Other Target Genes in Endometrial and Gastrointestinal Cancer of the Microsatellite Mutator Phenotype1 - AACR Journals. (n.d.). AACR Journals.
  • Frameshift mutations at mononucleotide repeats in caspase-5 and other target genes in endometrial and gastrointestinal cancer of the microsatellite mut
  • Caspase 5 - An inflammatory caspase with role in innate immunity | Antibody News. (2015). Antibody News.
  • Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - PMC. (2024). PMC.
  • How Sanger DNA sequencing enables cutting-edge research opportunities. (2025). Source Genomics.
  • Frameshift Mutations at Mononucleotide Repeats in caspase-5 and Other Target Genes in Endometrial and Gastrointestinal Cancer of - AACR Journals. (1999). AACR Journals.
  • Sanger Sequencing: Introduction, Principle, and Protocol | CD Genomics Blog. (2020). CD Genomics Blog.
  • Microsatellite Instability in Colorectal Cancer - PMC - NIH. (n.d.). PMC.
  • Sanger Sequencing Steps & Method - MilliporeSigma. (n.d.). MilliporeSigma.
  • Methods and Technologies - Sanger Sequencing - Medicover Genetics. (n.d.). Medicover Genetics.
  • Caspase-5: Structure, Pro-Inflammatory Activity and Evolution - MDPI. (2024). MDPI.
  • MSI in CRC – Microsatellite instability in colorectal cancer–Please participate in our survey below! - YouTube. (2019). YouTube.
  • Microsatellite Instability Biomarker (MSI-H) | Colorectal Cancer Alliance. (2026). Colorectal Cancer Alliance.
  • Caspase 5 Polyclonal Antibody (PA5-20111) - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • The genomics of sporadic and hereditary colorectal cancer | The Annals of The Royal College of Surgeons of England. (2024). The Annals of The Royal College of Surgeons of England.

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering Dendritic Cell Vaccines Targeting Caspase-5 Frameshift Neoepitopes (FSP 67-75)

Executive Summary This guide details the methodology for developing a dendritic cell (DC) vaccine targeting the Caspase-5 (CASP5) frameshift peptide (FSP) 67-75 . This epitope is a "public" or "shared" neoantigen derived...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for developing a dendritic cell (DC) vaccine targeting the Caspase-5 (CASP5) frameshift peptide (FSP) 67-75 . This epitope is a "public" or "shared" neoantigen derived from microsatellite instability-high (MSI-H) tumors, particularly colorectal and gastric cancers. Unlike patient-specific missense mutations, CASP5 FSPs are recurrent across the MSI-H population, making them highly attractive targets for off-the-shelf peptide library designs loaded onto autologous DCs.

This protocol synthesizes GMP-compliant manufacturing standards with immunological validation, ensuring the generation of mature, IL-12-producing DCs capable of potent CTL (Cytotoxic T Lymphocyte) priming.

Scientific Rationale: The "Public" Neoantigen

The Mechanism of CASP5 Frameshifts

In healthy cells, the CASP5 gene contains a coding microsatellite repeat, specifically an


 tract in exon 3. In tumors with Mismatch Repair (MMR) deficiency (e.g., Lynch Syndrome), DNA polymerase slippage during replication remains unrepaired. This typically results in a -1 nucleotide deletion , shifting the reading frame.

This frameshift generates a novel C-terminal peptide sequence foreign to the host immune system.[1][2] The specific epitope FLIIWQNTM (amino acids 67-75) is generated from this downstream translational shift and binds with high affinity to HLA-A*02:01 .

Mechanism of Action Pathway

The following diagram illustrates the biological cascade from genomic instability to T-cell activation.

CASP5_Mechanism MMR_Defect MMR Deficiency (Lynch/MSI-H) Slippage Polymerase Slippage (A)10 Tract MMR_Defect->Slippage Causes Frameshift -1 Frameshift Mutation Slippage->Frameshift Indels Neoantigen Novel Peptide FLIIWQNTM (67-75) Frameshift->Neoantigen Translation DC_Uptake DC Uptake & Processing Neoantigen->DC_Uptake Vaccine Loading MHC_Pres MHC-I (HLA-A2) Presentation DC_Uptake->MHC_Pres Cross-presentation CTL_Act CD8+ T-Cell Activation MHC_Pres->CTL_Act TCR Binding Tumor_Lysis Tumor Lysis CTL_Act->Tumor_Lysis Granzyme/Perforin

Figure 1: The cascade from MSI-driven genomic mutation to immunological targeting.

Therapeutic Target Profile

ParameterSpecificationNotes
Target Gene CASP5 (Caspase-5)Apoptotic protease; mutated in ~60% of MSI-H CRC.
Mutation Type -1 FrameshiftOccurs at coding microsatellite

.[1]
Peptide Sequence FLIIWQNTM Residues 67-75 of the frameshifted tail.
HLA Restriction HLA-A*02:01High binding affinity (

nM).
Hydrophobicity HighRequires DMSO/DMF for initial solubilization.
Purity Requirement >95% (HPLC)Essential to prevent competition from synthesis byproducts.

Protocol: DC Generation and Peptide Loading[3][4][5]

Objective: Generate mature monocyte-derived dendritic cells (moDCs) from PBMCs and pulse them with CASP5 FSP 67-75.

Reagents and Materials
  • Culture Media: CellGro® DC Medium or RPMI-1640 supplemented with 2% Human AB Serum (heat-inactivated).

  • Cytokines:

    • GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor): Recombinant human, GMP grade.

    • IL-4 (Interleukin-4): Recombinant human, GMP grade.

  • Maturation Cocktail (Jonuleit Cocktail modified):

    • TNF-

      
       (Tumor Necrosis Factor-alpha)
      
    • IL-1

      
       (Interleukin-1 beta)[3][4]
      
    • IL-6 (Interleukin-6)[3]

    • PGE2 (Prostaglandin E2) - Critical for lymph node migration.

  • Peptide: CASP5(67-75) lyophilized powder.

  • Plasticware: Ultra-low attachment 6-well plates or cell culture bags (e.g., Miltenyi MACS GMP).

Experimental Workflow

DC_Protocol cluster_Day0 Day 0: Isolation cluster_Day0_5 Day 0-5: Differentiation cluster_Day6 Day 6: Activation & Loading cluster_Day7 Day 7: Harvest PBMC PBMC Isolation (Leukapheresis/Ficoll) Selection CD14+ Monocyte Selection (Magnetic) PBMC->Selection Culture Culture in GM-CSF (1000 IU/mL) + IL-4 (500 IU/mL) Selection->Culture Replenish Day 3: Replenish Cytokines (50% Vol) Culture->Replenish Pulse Peptide Pulsing (10 µg/mL CASP5) Replenish->Pulse Immature DCs Mature Add Maturation Cocktail (TNF-a, IL-1b, IL-6, PGE2) Pulse->Mature Co-incubation Harvest Harvest mDCs Mature->Harvest 24-48 hrs QC QC: Flow Cytometry & Viability Harvest->QC

Figure 2: Seven-day workflow for generating peptide-pulsed mature dendritic cells.

Step-by-Step Methodology
Phase 1: Differentiation (Day 0 - Day 5)
  • Isolation: Isolate PBMCs from whole blood or leukapheresis product using density gradient centrifugation (Ficoll-Paque).

  • Enrichment: Isolate CD14+ monocytes using positive magnetic selection (e.g., CliniMACS). Purity should be >90%.

  • Seeding: Resuspend monocytes at

    
     cells/mL in DC Medium.
    
  • Differentiation: Add GM-CSF (1000 IU/mL) and IL-4 (500 IU/mL) . Incubate at 37°C, 5%

    
    .
    
    • Note: GM-CSF promotes survival and differentiation; IL-4 inhibits macrophage differentiation.

  • Feeding (Day 3): Remove 50% of the supernatant and replace with fresh medium containing full concentrations of GM-CSF and IL-4.

Phase 2: Peptide Pulsing and Maturation (Day 5/6)

Critical Step: The timing of pulsing is debated. For Class I epitopes (9-mers like CASP5 67-75), direct binding to surface HLA is possible. Pulsing before full maturation ensures the peptide is present as MHC molecules are upregulated.

  • Peptide Solubilization: Dissolve CASP5 peptide in DMSO (10 mg/mL stock) and dilute in PBS.

  • Pulsing: Add CASP5 peptide to the immature DCs at a final concentration of 10 µg/mL . Incubate for 1-2 hours at 37°C.

  • Maturation Induction: Without washing the peptide, add the maturation cocktail:

    • TNF-

      
      :  10 ng/mL
      
    • IL-1

      
      :  10 ng/mL
      
    • IL-6: 1000 IU/mL

    • PGE2: 1 µg/mL

  • Incubation: Incubate for 24–48 hours.

Phase 3: Harvest and Cryopreservation (Day 7/8)
  • Collect non-adherent and loosely adherent cells.

  • Wash 2x with PBS to remove excess cytokines and free peptide.

  • Resuspend in cryopreservation medium (90% Autologous Serum + 10% DMSO) or proceed immediately to QC.

Quality Control (QC) & Validation

A "Self-Validating" system requires confirming identity, purity, and potency before release.

Phenotypic Analysis (Flow Cytometry)

Cells must be CD14-negative (monocyte marker lost) and high for maturation markers.

MarkerRoleRequirement (Mature DC)
CD11c DC Lineage> 90% Positive
CD14 Monocyte Marker< 5% Positive
HLA-DR Antigen PresentationHigh (MFI > 1000)
CD80 / CD86 Co-stimulation> 80% Positive
CD83 Maturation> 80% Positive
CCR7 Migration (Lymph Node)> 60% Positive
Functional Potency: IFN- ELISpot

To verify that the vaccine can actually prime T-cells:

  • Effector Cells: Autologous CD8+ T cells (isolated from Day 0 PBMCs, frozen).

  • Target Cells: The generated CASP5-pulsed DCs.

  • Ratio: Co-culture T cells and DCs at a 10:1 ratio in an ELISpot plate coated with anti-IFN-

    
    .
    
  • Controls:

    • Negative: DCs pulsed with irrelevant peptide (e.g., HIV pol).

    • Positive: CEF Peptide Pool (Viral recall antigens).

  • Readout: >20 spots per

    
     T cells (after background subtraction) indicates successful priming.
    

Troubleshooting & Optimization

  • Low Cell Yield: Ensure gentle handling. Monocytes are plastic-adherent; vigorous scraping causes cell death. Use ultra-low attachment plates or specific harvesting buffers (cold PBS/EDTA).

  • Low CD83 Expression: The maturation cocktail may be degraded. Aliquot cytokines and avoid freeze-thaw cycles. Ensure PGE2 is fresh.

  • Peptide Solubility: FSP 67-75 is hydrophobic. If precipitation occurs in media, sonicate the stock solution in DMSO before dilution. Ensure final DMSO concentration in culture is <0.1% to avoid toxicity.

References

  • Reuschenbach, M., et al. (2010).[5] "Serum antibodies against frameshift peptides in microsatellite unstable colorectal cancer patients with Lynch syndrome." Familial Cancer. Link

  • Schwitalle, Y., et al. (2008). "Immunogenic peptides generated by frameshift mutations in DNA mismatch repair-deficient cancer cells."[1][5][6] Cancer Immunity. Link

  • Jonuleit, H., et al. (1997). "Pro-inflammatory cytokines and prostaglandins induce maturation of potent immunostimulatory dendritic cells." European Journal of Immunology. Link

  • Kloor, M., et al. (2020).[7] "A Frameshift Peptide Neoantigen-Based Vaccine for Mismatch Repair-Deficient Cancers: A Phase I/IIa Clinical Trial." Clinical Cancer Research. Link

  • Leisegang, M., et al. (2016). "Eradication of Large Solid Tumors by Gene Therapy with a T-Cell Receptor Targeting a Single Cancer-Specific Point Mutation." Clinical Cancer Research. Link

Sources

Application

Optimized ELISpot Assay Conditions for Detecting Caspase-5 FSP-Specific T-Cell Responses

Application Note: AN-IMM-2026-C5 Abstract & Biological Context Microsatellite Instability-High (MSI-H) tumors, particularly in colorectal and endometrial cancers, are characterized by a deficient Mismatch Repair (dMMR) s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IMM-2026-C5

Abstract & Biological Context

Microsatellite Instability-High (MSI-H) tumors, particularly in colorectal and endometrial cancers, are characterized by a deficient Mismatch Repair (dMMR) system.[1] This deficiency leads to the accumulation of insertion/deletion mutations in coding microsatellites (cMS), generating Frameshift Peptides (FSPs) .[1] Unlike random somatic mutations, FSPs derived from "hotspot" genes like Caspase-5 (CASP5) are recurrent, shared across patients, and highly immunogenic, making them ideal targets for "off-the-shelf" neoantigen vaccines.

Caspase-5 mutations typically occur in an (A)10 mononucleotide repeat within the coding region. A -1 or +1 slippage creates a novel open reading frame, resulting in a C-terminal neopeptide sequence (e.g., the HLA-A*02:01-restricted epitope FLIIWQNTM ).

Detecting T-cell responses to these FSPs is challenging due to low precursor frequencies in peripheral blood compared to Tumor-Infiltrating Lymphocytes (TILs). This Application Note details an optimized Enzyme-Linked ImmunoSpot (ELISpot) workflow that incorporates a critical In Vitro Sensitization (IVS) step to amplify rare FSP-specific clones, ensuring high-sensitivity detection.

Mechanism of Action: The Caspase-5 Neoantigen

The following diagram illustrates how dMMR leads to the generation of the Caspase-5 neoantigen and its subsequent recognition by T-cells.

Caspase5_Mechanism dMMR dMMR System (Deficient Mismatch Repair) MSI Microsatellite Instability (A)10 Repeat Slippage dMMR->MSI Causes Frameshift Frameshift Mutation (-1 or +1) MSI->Frameshift Generates NeoORF Neo-ORF Translation (C-term Neopeptide) Frameshift->NeoORF Encodes Processing Proteasomal Processing & TAP Transport NeoORF->Processing Degradation MHC MHC Class I Loading (e.g., HLA-A*02:01) Processing->MHC Presentation TCR TCR Recognition (CD8+ T-Cell) MHC->TCR Binding IFNg IFN-γ Release (ELISpot Signal) TCR->IFNg Activation

Figure 1: Mechanism of Caspase-5 Frameshift Peptide (FSP) generation and immune recognition.

Critical Optimization Parameters

Standard direct ex vivo ELISpot assays often fail to detect Caspase-5 FSP responses because the specific T-cell frequency is below the limit of detection (LOD ~1 in 100,000 PBMC). The following parameters are optimized to overcome this:

A. Antigen Selection

We utilize specific peptide sequences derived from the Caspase-5 frameshift.[1]

  • Long Peptide (LP): 20-25 mer covering the junction and the neosequence (promotes cross-presentation).

  • Minimal Epitope: 9-10 mer for direct Class I binding (e.g., HLA-A2 restricted).

Antigen TypeSequence IDSequence ExampleApplication
Minimal Epitope FSP26 (HLA-A2)FLIIWQNTM Direct CD8+ quantification
Long Peptide CASP5(-1)HMSLKFLIIWQNTM CD4+/CD8+ cross-presentation
Control HIV-PolILKEPVHGV Negative Control (Irrelevant)
B. In Vitro Sensitization (IVS)

Do not skip this step. A 10-12 day expansion period using IL-7 and IL-15 (homeostatic cytokines) preserves the T-cell phenotype while expanding rare clones. High-dose IL-2 is avoided initially to prevent Lymphokine-Activated Killer (LAK) cell generation, which causes high background.

Protocol 1: Sample Preparation & In Vitro Sensitization (IVS)

Objective: Expand Caspase-5 specific T-cells from frozen PBMCs prior to ELISpot.

Reagents:

  • PBMCs (isolated via Ficoll-Paque)

  • Culture Media: RPMI-1640 + 10% Human AB Serum (Heat Inactivated)

  • Recombinant Human IL-7 (Stock 10 µg/mL)

  • Recombinant Human IL-15 (Stock 10 µg/mL)

  • Recombinant Human IL-2 (Stock 10,000 IU/mL)

  • Caspase-5 Peptide (Stock 10 mg/mL in DMSO)

Workflow:

  • Thawing (Day 0):

    • Thaw PBMCs rapidly at 37°C. Wash 2x with warm RPMI.

    • Count viability (Acceptance: >85%).

    • Resuspend at 2 x 10⁶ cells/mL in Culture Media.

  • Pulsing (Day 0):

    • Aliquot cells into a 24-well plate (1 mL/well).

    • Add Caspase-5 peptide to a final concentration of 10 µg/mL .

    • Note: Include a "No Peptide" control well (DMSO only).[2]

    • Incubate at 37°C, 5% CO₂ for 2 hours.

  • Cytokine Addition (Day 0 + 2h):

    • Add IL-7 (final 10 ng/mL) and IL-15 (final 10 ng/mL).

    • Do NOT add IL-2 yet.

  • Maintenance (Day 3 & Day 7):

    • Day 3: Add IL-2 (final 10-20 IU/mL).

    • Day 7: Hemideplete media (remove 50% supernatant carefully) and replenish with fresh media containing IL-2 (20 IU/mL) and IL-7 (5 ng/mL).

  • Starvation (Day 11):

    • Wash cells 2x with serum-free RPMI to remove excess cytokines (crucial to lower background).

    • Rest cells overnight in media with no cytokines .

  • Harvest (Day 12):

    • Count cells.[3][4][5][6] Proceed to ELISpot.[2][3][4][5][6][7][8]

Protocol 2: The Optimized ELISpot Assay

Objective: Quantify IFN-γ producing cells upon re-stimulation.

Reagents:

  • Human IFN-γ ELISpot Kit (Mabtech or equivalent) - PVDF plates.

  • Capture Antibody: mAb 1-D1K.

  • Detection Antibody: mAb 7-B6-1-biotin.

Workflow:

  • Plate Preparation (Day 11 - Evening):

    • Pre-wet PVDF membrane with 35% Ethanol (15 sec). Wash 5x with sterile water.

    • Coat with mAb 1-D1K (10 µg/mL) overnight at 4°C.

  • Blocking (Day 12 - Morning):

    • Wash plate 5x with PBS.

    • Block with RPMI + 10% Human AB Serum for >1 hour at RT.

  • Cell Plating (Day 12):

    • Discard blocking buffer.

    • Plate IVS-expanded cells in triplicate.

    • Optimized Density: 1 x 10⁵ cells/well (for expanded cells) or 2.5 x 10⁵ cells/well (if attempting direct ex vivo).

  • Stimulation (Day 12):

    • Add stimuli (100 µL/well final volume):

      • Test Wells: Caspase-5 Peptide (2 µg/mL). Note: Lower conc. than IVS to select high-affinity clones.

      • Negative Control: DMSO (matched % to peptide).[2]

      • Positive Control: CEF Pool (viral peptides) or PHA (1 µg/mL).

  • Incubation:

    • Incubate 18-24 hours at 37°C, 5% CO₂. Do not move the plate.

  • Development (Day 13):

    • Wash cells away (5x PBS + 0.05% Tween 20).

    • Add Detection mAb (1 µg/mL) for 2 hours at RT.

    • Add Streptavidin-ALP (1:1000) for 1 hour.

    • Add Substrate (BCIP/NBT) and watch for spot development (usually 5-15 mins).

    • Stop reaction with tap water. Dry plates in dark.

Experimental Workflow Diagram

ELISpot_Workflow Day0 Day 0: Thaw & Pulse PBMCs + Peptide (10µg/mL) + IL-7/IL-15 Day3 Day 3: Supplement Add IL-2 (10 IU/mL) Day0->Day3 Day7 Day 7: Feed Media Exchange + IL-2/IL-7 Day3->Day7 Day11 Day 11: Wash & Rest Remove Cytokines (Starvation) Day7->Day11 Day12 Day 12: ELISpot Setup Plate 1x10^5 cells/well Re-stimulate (2µg/mL) Day11->Day12 Day13 Day 13: Development Detection Ab -> Substrate -> Count Day12->Day13

Figure 2: 12-Day Optimized IVS-ELISpot Timeline for Caspase-5 FSP detection.

Data Analysis & Acceptance Criteria

Use an automated ELISpot reader (e.g., CTL ImmunoSpot) for unbiased counting.

1. Quality Control (QC):

  • Positive Control (PHA): Must show "Too Many To Count" (TMTC) or >400 SFU/well.

  • Negative Control (DMSO): Must be <20 SFU/well (ideally <5). High background invalidates the assay.

2. Response Definition (Positivity): A sample is considered positive for Caspase-5 immunogenicity if:

  • Mean SFU (Test) > 2x Mean SFU (Negative Control).

  • Mean SFU (Test) > 10 spots (after background subtraction).

  • Statistical significance (p < 0.[9][10]05) via Student's t-test or DFR (Distribution Free Resampling).

3. Data Reporting Table:

Sample IDNeg Ctrl (Mean SFU)Casp-5 FSP (Mean SFU)Pos Ctrl (Mean SFU)Result
PT-001345>500POSITIVE
PT-00257>500Negative
PT-0032530>500Invalid (High Bkg)

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Incomplete washing of cytokinesEnsure Day 11 "Starvation" step includes 2x washes and overnight rest.
High Background Apoptotic cellsImprove thawing technique; use DNase during thaw; rest cells before IVS.
No Spots (False Neg) Over-stimulation (AICD)Reduce peptide concentration during re-stimulation (Day 12) to 1-2 µg/mL.
No Spots (False Neg) T-cell exhaustionEnsure IL-15 is used in IVS (preserves memory phenotype better than IL-2 alone).
"Bleeding" Spots Plate movementDo not move the plate during the 18-24h incubation period.

References

  • Trojan, J., et al. (2004). "BAX and caspase-5 frameshift mutations and spontaneous apoptosis in colorectal cancer with microsatellite instability." Int J Colorectal Dis.

  • Schwartz, S. Jr., et al. (1999). "Frameshift mutations at mononucleotide repeats in caspase-5 and other target genes in endometrial and gastrointestinal cancer of the microsatellite mutator phenotype."[11] Cancer Research.[11]

  • Reuschenbach, M., et al. (2012). "Cancer vaccines: Frameshift-derived neoantigens constitute immunotherapeutic targets for patients with microsatellite-instable haematological malignancies."[12][13] OncoImmunology. (Contextual grounding for FSP immunogenicity).

  • Schwitalle, Y., et al. (2008). "Immunogenic peptides generated by frameshift mutations in DNA mismatch repair-deficient cancer cells."[1][12][13][14] Cancer Immunity. (Identification of the FLIIWQNTM epitope).

  • Mabtech AB. "ELISpot Path: Human IFN-gamma." Protocol Guidelines. (Standardization of ELISpot mechanics).

Sources

Technical Notes & Optimization

Troubleshooting

Reducing background noise in IFN-gamma ELISpot with Caspase-5 neoantigens

Topic: Reducing Background Noise with Caspase-5 Neoantigens Welcome. You are accessing the technical guide for optimizing IFN-gamma ELISpot assays, specifically tailored for Caspase-5 frameshift neoantigens .

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise with Caspase-5 Neoantigens

Welcome. You are accessing the technical guide for optimizing IFN-gamma ELISpot assays, specifically tailored for Caspase-5 frameshift neoantigens .

In Microsatellite Instability-High (MSI-H) cancers, Caspase-5 mutations (often within the A10 coding microsatellite) generate immunogenic frameshift peptides. While these are potent targets, they present unique physicochemical challenges—primarily hydrophobicity and aggregation—that frequently result in high background noise, obscuring true T-cell responses.

This guide moves beyond basic kit instructions to address the causality of background noise, distinguishing between biological noise (spontaneous cytokine secretion) and chemical/physical noise (artifacts and non-specific binding).

Part 1: The Diagnostics of Noise

Before adjusting your protocol, you must identify the source of the interference. Background in ELISpot is rarely random; it is a symptom of a specific upstream failure.

Visualizing the Noise Pathway

The following diagram illustrates the two distinct pathways leading to background signal. Use this to categorize your current issue.

ELISpot_Noise_Pathways Root High Background Signal Bio Biological Noise (True IFN-g Secretion) Root->Bio Chem Chemical/Physical Noise (Artifacts) Root->Chem Spont Spontaneous Secretion (In vivo activation) Bio->Spont High baseline inflammation AICD AICD (Activation Induced Cell Death) Bio->AICD Over-stimulation Granulo Granulocyte Contamination Bio->Granulo Poor PBMC isolation Agg Peptide Aggregation (Hydrophobic Casp-5 Peptides) Chem->Agg Low Solubility / High DMSO Membrane Membrane Issues (Wetness/Damage) Chem->Membrane Incomplete Drying Serum Serum Heterophiles (Cross-reactivity) Chem->Serum Unfiltered/Homologous Serum

Figure 1: Diagnostic decision tree distinguishing between biological secretion (requires cell handling changes) and physical artifacts (requires reagent optimization).

Part 2: Reagent Optimization (The Inputs)

Caspase-5 neoantigens are often hydrophobic. If not handled correctly, they precipitate on the PVDF membrane, trapping detection antibodies and creating "starry night" background patterns.

1. Peptide Solubilization Strategy
  • The Problem: Caspase-5 frameshift peptides often contain hydrophobic stretches. Dissolving purely in PBS causes immediate micro-precipitation.

  • The Solution:

    • Dissolve stock peptide in 100% DMSO to a high concentration (e.g., 10-20 mg/mL).

    • Titration Rule: The final DMSO concentration in the ELISpot well must be < 0.1% .

    • Why? DMSO > 0.5% is toxic to T-cells and can induce membrane leakage, causing non-specific spots.

2. Serum Selection: The "Heterophile" Trap
  • The Problem: Using human AB serum in human ELISpot assays can introduce background if the donor serum contains heterophilic antibodies or high baseline cytokines.

  • The Solution: Use Fetal Bovine Serum (FBS) or a defined serum-free medium (e.g., AIM-V).

    • Validation: If using FBS, screen batches. Some FBS batches are mitogenic (induce division) and will cause high background in negative controls.

Table 1: Reagent Specifications for Low-Background ELISpot

ComponentSpecificationRationale
Peptide Stock 100% DMSOEnsures complete solubility of hydrophobic Casp-5 epitopes.
Assay Medium RPMI 1640 + 10% FBS (Heat Inactivated)Avoids human-anti-human cross-reactivity found in AB serum.
Wash Buffer PBS (0.2 µm Filtered)Critical: Dust/crystals in unfiltered PBS create physical artifacts.
Antibodies Monoclonal Capture (e.g., 1-D1K)Polyclonal antibodies have higher non-specific binding rates.
Membrane PVDF (Ethanol pre-wet)Essential for antibody binding; must be washed thoroughly before coating.
Part 3: The Optimized Protocol (The Process)

The single most effective step to reduce biological background is the Resting Phase .

The "Resting" Protocol

Thawing cryopreserved PBMCs is traumatic. Apoptotic cells release cytokines non-specifically and stick to membranes.

  • Thaw cells rapidly at 37°C.

  • Wash 2x in warm medium to remove DMSO.

  • Rest cells in a flask/plate (at 37°C, 5% CO2) for 18–24 hours before plating them into the ELISpot.

  • Count viable cells after the resting period.

Why this works: This allows apoptotic cells to die and be removed during the final wash, and it allows "stressed" cells to return to baseline cytokine production, drastically lowering the spot count in negative control wells.

Workflow Diagram

Optimized_Workflow Thaw Thaw PBMCs (Rapid 37°C) Rest Resting Phase (18-24h @ 37°C) Thaw->Rest Removes Apoptotic Noise Filter Filter Cell Suspension (70µm Strainer) Rest->Filter Removes Clumps Plate Plate Cells + Peptide (Max 0.1% DMSO) Filter->Plate Ensures Single Cell Suspension Dev Develop Plate Plate->Dev

Figure 2: The "Resting" workflow is critical for removing biological noise caused by cell stress and apoptosis.

Part 4: Troubleshooting FAQ

Q1: I see "snail trails" and irregular blotches instead of distinct spots. Is this a positive response? A: No. This is a physical artifact.

  • Cause: This is usually caused by the membrane not being completely dry before the reading step, or by air bubbles trapped between the membrane and the underdrain during washing.

  • Fix: Ensure the plate is dried overnight at room temperature (dust-free) before reading. During washing, do not use high-pressure vacuum aspiration that can warp the membrane.

Q2: My negative control (no peptide) has >50 spots per well. How do I fix this? A: This is "Biological Noise."

  • Cause 1 (Most Likely): The cells were not rested. Stress from thawing causes spontaneous IFN-gamma release.

  • Cause 2: Contamination with granulocytes (neutrophils) during PBMC isolation. Granulocytes are sticky and non-specifically reactive.

  • Fix: Implement the Resting Protocol (see Part 3). If using fresh blood, improve density gradient separation to exclude granulocytes.

Q3: My Caspase-5 peptide wells have a high haze/background color, making spot counting impossible. A: This is likely peptide aggregation.

  • Cause: The peptide precipitated upon addition to the aqueous media.

  • Fix: Pre-dilute the peptide in a small volume of medium outside the plate. Vortex rapidly while adding the peptide to the medium to prevent local high concentrations. If the peptide is visible as a precipitate, spin the tube down and use the supernatant (though this lowers the actual concentration, it saves the assay).

Q4: The spots are present but very faint. A:

  • Cause: Detection antibody concentration is too low, or the development time (substrate incubation) was too short.

  • Fix: Titrate the detection antibody (e.g., Mabtech 7-B6-1-biotin). Ensure you are using a filtered substrate (TMB or BCIP/NBT) and monitor development under a dissection microscope. Stop the reaction only when spots are distinct.

References
  • Mabtech. (2022). Step-by-step guide to ELISpot.[1][2][3] Retrieved from

  • Janetzki, S., et al. (2015). "Guidelines for the automated evaluation of Elispot assays." Nature Protocols, 10, 1098–1115.[3] (CIMT Monitoring Panel).[3][4][5]

  • Hofmeister-Müller, V., et al. (2008). "The CIMT-monitoring panel: a two-step approach to harmonize the enumeration of antigen-specific CD8+ T lymphocytes." Cancer Immunology, Immunotherapy, 57(3), 289-302. Retrieved from

  • BioCat. (n.d.). Peptide Handling Guidelines.[6][7] Retrieved from

  • Moodie, Z., et al. (2010). "Response definition criteria for ELISPOT assays revisited." Cancer Immunology, Immunotherapy, 59, 1489–1501.

Sources

Optimization

Overcoming low HLA binding affinity of Caspase-5 frameshift epitopes in specific alleles

MSI-H Neoantigen Engineering Support Center Topic: Overcoming Low HLA Binding Affinity of Caspase-5 Frameshift Epitopes Ticket Status: Open Support Level: Tier 3 (Senior Scientific Application) Mission Statement You are...

Author: BenchChem Technical Support Team. Date: February 2026

MSI-H Neoantigen Engineering Support Center Topic: Overcoming Low HLA Binding Affinity of Caspase-5 Frameshift Epitopes Ticket Status: Open Support Level: Tier 3 (Senior Scientific Application)

Mission Statement

You are accessing the technical support hub for the Caspase-5 (CASP5) Frameshift Neoantigen Project . In Microsatellite Instability-High (MSI-H) cancers, the CASP5 microsatellite (A)10 repeat frequently undergoes a -1 or +1 frameshift, generating a novel C-terminal "neopeptide" tail.

The Challenge: While tumor-specific, many potential epitopes within this tail display suboptimal binding affinity to common alleles like HLA-A*02:01 (IC50 > 500nM), rendering them non-immunogenic.

The Solution: This guide provides the protocols to engineered "Heteroclitic" peptides—variants with optimized anchor residues that stabilize HLA binding while preserving TCR recognition.

Module 1: In Silico Diagnosis & Epitope Selection

User Issue: "My CASP5 candidate peptides show poor predicted binding scores in NetMHCpan."

Technical Insight: The CASP5 frameshift generates a long neopen-reading frame. Do not limit yourself to the first 9 amino acids. The most validated epitope is FSP26 (FLIIWQNTM) , but if your specific allele or frame yields weak binders, you must map the "Anchor Landscape."

Troubleshooting Steps:

  • Scan the Full Tail: The CASP5 -1 frameshift generates a long tail. Use a sliding window approach (8, 9, 10-mers).

  • Identify Canonical Anchors: For HLA-A*02:01, look for:

    • P2 (Position 2): Leucine (L) or Methionine (M).

    • PΩ (C-terminus): Valine (V), Leucine (L), or Isoleucine (I).

  • The "Bulge" Factor: If a 9-mer fails, test the 10-mer. HLA-A*02:01 can tolerate a central "bulge" if anchors are strong.

Visualization: In Silico Selection Pipeline

G SEQ CASP5 Frameshift Sequence Input WIN Sliding Window (8, 9, 10-mers) SEQ->WIN PRED NetMHCpan 4.1 Prediction WIN->PRED DECISION Affinity < 500nM? PRED->DECISION GOOD Proceed to Synthesis DECISION->GOOD Yes BAD Candidate for Heteroclitic Design DECISION->BAD No

Caption: Workflow for triaging CASP5 peptides. Weak binders (Red) are routed to Module 2 for engineering.

Module 2: Heteroclitic Peptide Engineering

User Issue: "I need to improve binding without destroying T-cell recognition."

Core Protocol: Heteroclitic peptides (or "anchor-modified" peptides) enhance HLA stability.[1] The T-cell Receptor (TCR) primarily contacts positions P4–P8 (the "hump"). You can safely mutate P1, P2, and to improve HLA affinity.

Engineering Strategy (HLA-A*02:01 Example):

PositionNative Residue (Weak)Engineered Substitution (Strong)Rationale
P1 Small/Polar (e.g., S, T)Tyrosine (Y) or Phenylalanine (F) Improves N-terminal stability.
P2 Any non-L/MLeucine (L) CRITICAL. Primary anchor for A*02:01.
Any non-hydrophobicValine (V) Tightens C-terminal fit.

Case Study: Engineering a Hypothetical Weak CASP5 9-mer

  • Scenario: Native sequence SLIIWQNTM (Hypothetical weak variant).

  • Problem: P1 (Serine) is weak; P2 (Leucine) is good; PΩ (Methionine) is acceptable but V is tighter.

  • Engineering: Change P1 to Y (Tyrosine).

  • Result:YLIIWQNTM. This increases affinity by ~10-100x while presenting the same central IIWQNT face to the TCR.

Module 3: In Vitro Validation (T2 Stabilization Assay)

User Issue: "How do I prove my engineered peptide actually binds HLA-A2?"

The Gold Standard: The T2 Cell Stabilization Assay. T2 cells are TAP-deficient and cannot load endogenous peptides.[2][3] Their HLA-A2 molecules are unstable and recycle rapidly unless an exogenous peptide binds and stabilizes them.

Protocol:

  • Cell Prep: Harvest T2 cells (ATCC CRL-1992). Wash 2x in serum-free RPMI.

  • Incubation:

    • Plate 2x10^5 cells/well in a 96-well U-bottom plate.

    • Add Peptide (Native vs. Heteroclitic) at 10, 50, and 100 µg/mL .

    • CRITICAL: Add human β2-microglobulin (β2m) at 5 µg/mL.[4] This is the rate-limiting cofactor for stability.

    • Incubate 18 hours at 37°C.

  • Staining:

    • Wash cells with cold FACS buffer (PBS + 2% FBS).

    • Stain with anti-HLA-A2-FITC (Clone BB7.2) for 30 mins at 4°C.

  • Readout: Flow Cytometry. Calculate the Fluorescence Index (FI) :

    
    
    Target FI > 1.0 indicates stabilization.[5]
    

Visualization: T2 Assay Logic

T2Assay T2 T2 Cells (TAP Deficient) HLA Empty HLA-A2 (Unstable) T2->HLA ADD Add Peptide + Beta-2 Microglobulin HLA->ADD BIND Does Peptide Bind? ADD->BIND STABLE HLA Complex Stabilized on Surface BIND->STABLE High Affinity DEGRADE HLA Internalized & Degraded BIND->DEGRADE Low Affinity FACS Flow Cytometry (High FITC Signal) STABLE->FACS

Caption: Mechanism of the T2 Stabilization Assay. Only high-affinity peptides prevent HLA internalization.

Module 4: Immunogenicity Confirmation

User Issue: "My peptide binds T2 cells but doesn't stimulate T-cells."

Root Cause Analysis:

  • The "Hump" Distortion: Sometimes, changing P2/PΩ alters the conformation of the central residues (P4-P8). The TCR no longer recognizes the engineered peptide as the "same" target as the tumor's native peptide.

  • Tolerance: The peptide might be too similar to a self-antigen.

Validation Protocol (ELISpot):

  • Priming: Co-culture healthy donor PBMCs with the Heteroclitic peptide for 12 days (IVS - In Vitro Sensitization).

  • Restimulation: On Day 12, restimulate the T-cells with:

    • Group A: Heteroclitic Peptide (Positive Control).

    • Group B: Native (Wild-Type) Peptide (The Critical Test).

    • Group C: Irrelevant Peptide (Negative Control).

  • Success Criteria: If T-cells primed with the Heteroclitic peptide can recognize and kill cells displaying the Native peptide (Group B), you have successfully generated Cross-Reactive CTLs .

Frequently Asked Questions (FAQ)

Q: Why do CASP5 peptides often precipitate in solution? A: Frameshift tails are often hydrophobic.

  • Fix: Dissolve the peptide in 100% DMSO first to a high concentration (e.g., 10-20 mg/mL), then dilute into the aqueous assay buffer. Ensure final DMSO concentration is <0.1% for cell assays.

Q: Can I use long peptides (15-mers) instead of 9-mers? A: For vaccines, yes. Long peptides (SLPs) require processing by Dendritic Cells, which naturally select the best binding register. However, for binding assays (T2) or TCR-T development, you must map the exact minimal epitope (9-mer or 10-mer).

Q: Is the CASP5 mutation shared across all MSI-H patients? A: It is highly shared (~60% of MSI-H CRC). This makes it a "Public Neoantigen," justifying the effort to engineer an off-the-shelf therapeutic.

References

  • Reuschenbach, M., et al. (2010). "MSI-H colorectal cancer: Immunogenicity of frameshift-derived neoantigens." Cancer Immunology, Immunotherapy.[6][7][8] Link

  • Schwitalle, Y., et al. (2008). "Immunogenic peptides generated by frameshift mutations in DNA mismatch repair-deficient cancer cells." Cancer Research.[9] Link

  • Tourdot, S., et al. (2000). "A general strategy to enhance immunogenicity of low-affinity HLA-A2.1-associated peptides: implication in the identification of cryptic tumor epitopes." European Journal of Immunology. Link

  • Tang, Y., et al. (2017). "T2 Cell Binding Assay Protocol for HLA-A*0201 Stabilization." Bio-protocol. Link

Sources

Troubleshooting

Resolving cross-reactivity issues in Caspase-5 FSP specific antibody development

Executive Summary & Scope Definition The Challenge: Developing antibodies against Caspase-5 Frameshift Peptides (FSPs) is a high-precision task in cancer immunology. In Microsatellite Instability-High (MSI-H) tumors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope Definition

The Challenge: Developing antibodies against Caspase-5 Frameshift Peptides (FSPs) is a high-precision task in cancer immunology. In Microsatellite Instability-High (MSI-H) tumors (e.g., Lynch syndrome, Colorectal Cancer), the CASP5 gene contains a coding microsatellite (A)10 repeat.[1] Deletion mutations (e.g., -1 or -2 bp) in this region cause a translational frameshift, generating a unique C-terminal "neo-peptide" or FSP.

The "FSP" Distinction: This guide specifically addresses Frameshift Peptides (FSPs) resulting from MSI-H mutations, not proteolytic cleavage fragments (p20/p10) generated during inflammasome activation, although specificity against the latter is a validation parameter.

Primary Technical Obstacles:

  • Wild-Type (WT) Cross-Reactivity: The FSP shares the N-terminal sequence with WT Caspase-5.

  • Homology Interference: High sequence identity (74%) between Caspase-5 and Caspase-4/1.

  • Low Antigen Abundance: Frameshifted transcripts are frequent targets of Nonsense-Mediated Decay (NMD), reducing protein availability for validation.

Mechanistic Insight: The Origin of the Target

To resolve cross-reactivity, one must understand the exact boundary between "Shared Self" and "Neo-Epitope."

Caspase5_FSP_Mechanism node_wt WT CASP5 Gene (A)10 Repeat Intact node_mut MSI-H Mutation (A)9 or (A)8 (Deletion) node_wt->node_mut Polymerase Slippage node_trans Translation node_wt->node_trans Normal Transcription node_mut->node_trans Frameshifted mRNA node_wt_prot WT Protein Normal C-Terminus node_trans->node_wt_prot node_fs_prot FSP Neo-Antigen Unique C-Terminus node_trans->node_fs_prot Neo-ORF Translation node_nmd Nonsense-Mediated Decay (NMD) Risk node_trans->node_nmd Premature Stop Codon node_nmd->node_fs_prot Escaped Transcripts

Figure 1: Mechanism of Caspase-5 FSP generation. The antibody must target the unique C-terminal sequence (Red) while ignoring the shared N-terminal domains (Blue).

Troubleshooting Guide: Expert Q&A
Category 1: Specificity & Cross-Reactivity

Q1: My antibody shows a strong band at ~50kDa in WT Caspase-5 cell lines (e.g., HeLa). How do I eliminate this cross-reactivity?

Diagnosis: The antibody is likely binding to the N-terminal region shared between the WT and the Mutant protein, or the "junction" epitope is not sufficiently distinct. Root Cause: The immunogen design likely included too many residues upstream of the frameshift junction. Solution:

  • Refine Immunogen: Use a short synthetic peptide (10–15 aa) corresponding strictly to the frameshift sequence. Limit the "shared" upstream residues to a maximum of 1 or 2 amino acids to anchor the context, but focus the immune response on the neo-sequence.

  • Negative Selection (Crucial): Pass the raw serum or hybridoma supernatant over a column conjugated with WT Caspase-5 peptide (the sequence immediately spanning the (A)10 region in the correct frame). Collect the flow-through. This physically removes antibodies that recognize the shared scaffold.

  • Validation: Test against CASP5 Knockout (KO) lines to confirm the band disappears, ensuring it is indeed Caspase-5 and not a non-specific background.

Q2: Does this antibody cross-react with Caspase-4 or Caspase-1?

Diagnosis: Caspase-4 and Caspase-5 are paralogs with high homology. Scientific Insight: While the catalytic domains are similar, the FSP sequence is a result of a specific frameshift in the (A)10 repeat region. This generates a "neo-tail" that has no homology to Caspase-4 or Caspase-1. Action Plan:

  • If you see cross-reactivity, it is likely off-target binding to the shared N-terminus (see Q1).

  • Blast Check: Run the specific FSP neo-sequence (e.g., the peptide sequence resulting from the -1 deletion) against the human proteome. It should be unique.

  • Control: Include Caspase-4 high-expressing lysates (e.g., THP-1 cells stimulated with LPS) as a negative control.

Category 2: Sensitivity & Signal Validation

Q3: I am testing known MSI-H colorectal cancer lines (e.g., HCT116, LoVo), but the Western Blot signal for Caspase-5 FSP is extremely weak or absent.

Diagnosis: The issue is likely Nonsense-Mediated Decay (NMD) , not antibody failure. Expert Insight: Frameshift mutations often create Premature Termination Codons (PTCs). The cell's surveillance machinery (NMD) degrades these mRNAs to prevent truncated protein accumulation. Consequently, endogenous levels of Caspase-5 FSP are often below the detection limit of standard Western Blots. Troubleshooting Protocol:

  • NMD Blockade: Treat your MSI-H cells with an NMD inhibitor (e.g., Cycloheximide or NMDI-1 ) for 4–6 hours before lysis. This stabilizes the mRNA and allows translation of the FSP protein.

  • Proteasome Inhibition: Treat with MG132 . Neo-peptides are often unstable and rapidly degraded by the proteasome for MHC presentation. Stabilizing them can restore the Western Blot signal.

Q4: Can I use this antibody for Immunohistochemistry (IHC) on patient tissue?

Diagnosis: FSP antibodies are valuable for diagnosing MSI status. Guidance: Yes, but validation is stricter.

  • Tissue Control: Use a Tissue Microarray (TMA) containing both Microsatellite Stable (MSS) and MSI-High tumors.

  • Pattern: Caspase-5 is cytoplasmic. Specific staining should be observed only in the tumor cells of MSI-H samples, not in the stroma or MSS tumors.

  • Artifact Warning: Necrotic areas in tumors often trap antibodies non-specifically. Ensure staining is in viable tumor cells.

Self-Validating Experimental Protocols
Protocol A: Peptide Competition Assay (The "Gold Standard" for Specificity)

Purpose: To prove the antibody binds the specific FSP epitope and nothing else.

  • Preparation:

    • Tube A: Antibody + Immunizing Peptide (FSP) (5-fold molar excess). Incubate 1 hour at Room Temp.

    • Tube B: Antibody + WT Caspase-5 Peptide (Control). Incubate 1 hour at Room Temp.

    • Tube C: Antibody + PBS (No peptide).

  • Application: Use these mixtures as primary antibodies on triplicate Western Blot strips of an MSI-H cell lysate (treated with MG132).

  • Interpretation:

    • Tube A: Signal should be completely abolished .

    • Tube B: Signal should remain identical to Tube C .

    • If Tube B reduces signal: You have cross-reactivity with the WT sequence. (See Q1).

Protocol B: NMD-Inhibition Validation Workflow

Purpose: To distinguish between "Bad Antibody" and "Low Expression."

StepReagentConditionPurpose
1 Cell Line SelectionHCT116 (MSI-H) vs HeLa (MSS/WT)Positive vs Negative biological control.
2 TreatmentCycloheximide (100 µg/mL)4 Hours prior to lysis. Blocks translation elongation, inhibiting NMD degradation of mRNA.
3 LysisRIPA + Protease InhibitorsStandard lysis.
4 Western BlotLoad 30-50 µg proteinHigh loading is required for neo-antigens.
5 ResultBand appears in treated HCT116; Absent in HeLa.Confirms specificity to the unstable frameshift product.
Troubleshooting Logic Map

Use this decision tree to diagnose your specific failure mode.

Troubleshooting_Matrix Start Start: Antibody Validation Signal_Check Is there a signal in MSI-H Lines? Start->Signal_Check No_Signal No Signal Observed Signal_Check->No_Signal Weak/None Yes_Signal Signal Observed Signal_Check->Yes_Signal Strong NMD_Test Perform NMD Inhibition (Cycloheximide/MG132) No_Signal->NMD_Test Signal_Restored Signal Appears NMD_Test->Signal_Restored Success Still_No_Signal Still No Signal NMD_Test->Still_No_Signal Failure Spec_Check Check Specificity: Is signal present in MSS/WT lines? Signal_Restored->Spec_Check Action_Conc Action: Increase Lysate Load or Change Immunogen Still_No_Signal->Action_Conc Yes_Signal->Spec_Check Cross_Reactive Yes (Band in WT) Spec_Check->Cross_Reactive Non-Specific Specific No (Band only in MSI-H) Spec_Check->Specific Validated Action_Purify Action: Negative Selection vs WT Peptide Cross_Reactive->Action_Purify

Figure 2: Decision matrix for troubleshooting Caspase-5 FSP antibody specificity and sensitivity.

References
  • Schwartz, S., et al. (1999).[1] Frameshift mutations at mononucleotide repeats in caspase-5 and other target genes in endometrial and gastrointestinal cancer of the microsatellite mutator phenotype.[1][2] Cancer Research.

  • Saeterdal, I., et al. (2001). Frameshift-mutation-derived peptides as tumor-specific antigens in inherited and spontaneous colorectal cancer.[3] Proceedings of the National Academy of Sciences (PNAS).[4]

  • Schwitalle, Y., et al. (2008). Immunogenic peptides generated by frameshift mutations in DNA mismatch repair-deficient cancer cells.[2] Cancer Immunity.[2]

  • Cell Signaling Technology. Caspase-5 Antibody Validation and Background. (General reference for WT Caspase-5 homology and signaling).

  • Hergert, J. (2020). MSI-H GI and Endometrial Tumors Show High Immunogenicity With Frameshift Mutations.[5] OncLive.

Sources

Reference Data & Comparative Studies

Validation

Comparative Immunogenicity Guide: Caspase-5 FSP (67-75) vs. TGFbRII Frameshift Peptides

Executive Summary In the landscape of Microsatellite Instability-High (MSI-H) colorectal and endometrial cancers, frameshift peptides (FSPs) represent a unique class of "self-validating" neoantigens.[1] Unlike point muta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Microsatellite Instability-High (MSI-H) colorectal and endometrial cancers, frameshift peptides (FSPs) represent a unique class of "self-validating" neoantigens.[1] Unlike point mutations (SNVs), which require patient-specific sequencing, FSPs derived from shared microsatellite indels are recurrent across patients.

This guide compares two of the most critical FSP candidates:

  • TGFβRII FSP: The "founding" mutation of MSI-H carcinogenesis, ubiquitous and highly immunogenic.

  • Caspase-5 FSP (67-75): A potent, HLA-A*02:01-restricted epitope (FLIIWQNTM) capable of eliciting strong cytotoxic T-lymphocyte (CTL) responses.

While TGFβRII is the dominant target for broad-spectrum coverage, Caspase-5 FSP (67-75) offers superior specificity for HLA-A2+ cohorts, often serving as a critical "finisher" epitope in multivalent vaccine strategies.

Mechanistic Grounding: The Frameshift Neoantigen Landscape

To understand the immunogenicity difference, one must grasp the upstream generation mechanism. In DNA Mismatch Repair Deficient (dMMR) tumors, DNA polymerase slippage at coding microsatellites (cMS) creates predictable reading frame shifts.

Pathway Visualization: From Indel to MHC Presentation

The following diagram illustrates how a single nucleotide deletion (-1) in the TGFBR2 or CASP5 gene transforms a tumor suppressor loss into an immune liability.

AntigenProcessing node_gene Gene (cMS Region) (TGFBR2 or CASP5) node_indel DNA Pol Slippage (-1 Nucleotide Deletion) node_gene->node_indel Replication Error node_mrna Mutant mRNA (Frameshifted) node_indel->node_mrna Transcription node_protein Neoprotein (C-term Novel Sequence) node_mrna->node_protein Translation node_proteasome Proteasome Processing node_protein->node_proteasome Degradation node_tap TAP Transporter node_proteasome->node_tap Peptide Transport node_mhc MHC Class I Loading (ER) node_tap->node_mhc Binding node_surface Surface Presentation (pMHC Complex) node_mhc->node_surface Trafficking node_tcell CD8+ T Cell Recognition node_surface->node_tcell Activation

Figure 1: The "Self-Validating" Pathway. Coding microsatellite mutations lead to the production of neopeptides that are processed and presented on MHC Class I molecules, triggering T-cell activation.

Technical Profile Comparison

TGFβRII FSP: The Ubiquitous Driver
  • Target Sequence: RLSSCVPVA (aa 128-136) and extended variants (e.g., FMPV-1).

  • Origin: Deletion in the A(10) repeat of TGFBR2.

  • Prevalence: Found in >90% of Lynch Syndrome-associated CRC and >75% of sporadic MSI-H CRC.

  • Immunogenicity: High spontaneous T-cell frequency. It acts as a "public" neoantigen. However, tumor immune evasion often downregulates MHC Class I or TAP machinery specifically to avoid TGFβRII-reactive clones [1].

Caspase-5 FSP (67-75): The Specific Effector
  • Target Sequence: FLIIWQNTM (FSP26).[2]

  • Origin: Deletion in the A(10) repeat of CASP5.

  • Prevalence: ~60-66% of MSI-H CRC.

  • Immunogenicity: Strictly HLA-A*02:01 restricted.

  • Key Advantage: Unlike TGFβRII, which is involved in early tumorigenesis, Caspase-5 mutations can accumulate during progression. The FLIIWQNTM epitope has shown exceptionally high binding affinity to HLA-A2, often exceeding that of native viral epitopes, leading to robust lytic activity in vitro [2].

Comparative Metrics Table
FeatureTGFβRII FSP (e.g., RLSSCVPVA)Caspase-5 FSP (67-75) (FLIIWQNTM)
Mutation Frequency (MSI-H) High (>80%) Moderate (~60%)
HLA Restriction Promiscuous (A2, A24, DRB1)Strict (HLA-A*02:01)
Binding Affinity (Predicted) Moderate to High (IC50 ~50-100 nM)Ultra-High (IC50 <10 nM)
Spontaneous Immunity Frequent (Detected in healthy Lynch carriers)Present, but often requires expansion
Role in Vaccine Backbone / Broad CoveragePrecision / High-Avidity Targeting
Tumor Evasion Risk High (Primary target of immunoediting)Moderate (Secondary target)

Experimental Protocols for Immunogenicity Assessment[3][4]

Workflow Visualization

The following diagram outlines the validated workflow for comparing these peptides using patient PBMCs.

ExperimentalWorkflow cluster_Stimulation In Vitro Sensitization (IVS) - 12 Days cluster_Readout Readout Assays PBMC Isolate PBMCs (Ficoll Gradient) Typing HLA Typing (Select HLA-A2+ Donors) PBMC->Typing Pulse Peptide Pulse (10 µg/mL) Typing->Pulse Split Samples (TGFbRII vs Casp5) IL2 Add IL-2 / IL-7 (Day 3, 7, 10) Pulse->IL2 ELISpot IFN-γ ELISpot (Functional) IL2->ELISpot Tetramer pMHC Tetramer (Phenotypic) IL2->Tetramer Killing 51Cr Release / Flow (Cytotoxicity) IL2->Killing

Figure 2: Immunogenicity Assessment Workflow. A 12-day In Vitro Sensitization (IVS) is critical to expand low-frequency precursors before functional readout.

Protocol 1: In Vitro Sensitization (IVS)

Rationale: Spontaneous precursors for Caspase-5 may be rare in peripheral blood. Direct ex vivo assays often fail due to low sensitivity. A short-term expansion is required.

  • Thawing: Thaw PBMCs from HLA-A*02:01+ MSI-H patients. Viability must be >90%.

  • Pulsing: Resuspend

    
     cells in 1 mL X-VIVO 15 medium. Add peptide (Caspase-5 FLIIWQNTM or TGFβRII RLSSCVPVA) at 10 µg/mL . Incubate 1 hr at 37°C.
    
  • Culture: Dilute to

    
     cells/mL. Add IL-7 (10 ng/mL) on Day 0.
    
  • Maintenance: Add IL-2 (20 IU/mL) on Day 2 and every 2-3 days thereafter.

  • Harvest: On Day 12, harvest cells for ELISpot.

Protocol 2: IFN-γ ELISpot Assay

Rationale: The gold standard for quantifying functional, peptide-specific T-cells.

  • Coating: Coat PVDF plates with anti-IFN-γ capture antibody (clone 1-D1K) overnight at 4°C.

  • Blocking: Block with RPMI + 10% Human Serum for 2 hrs.

  • Seeding: Plate

    
     IVS-expanded T-cells per well (triplicate).
    
  • Stimulation:

    • Test Wells: Add cognate peptide (2 µg/mL).

    • Negative Control: DMSO only (solvent control).

    • Positive Control: PHA or CEF peptide pool.

  • Incubation: 20-24 hours at 37°C.

  • Development: Wash and add biotinylated detection antibody (clone 7-B6-1), followed by Streptavidin-ALP and BCIP/NBT substrate.

  • Analysis: Count Spot Forming Units (SFU). A response is considered positive if SFU > 2x negative control and >50 SFU/10^6 cells.

Expected Outcome:

  • TGFβRII: Expect moderate-to-high spots in >50% of patients.

  • Caspase-5: Expect very high spot counts (high avidity) but potentially in fewer patients (due to lower mutation frequency).

Synthesis and Recommendation

For drug development and vaccine design:

  • Do not choose one over the other. The data supports a multivalent approach .

  • TGFβRII provides the necessary "breadth." It ensures that the majority of MSI-H patients have a relevant target.

  • Caspase-5 (67-75) provides "potency." For HLA-A2+ patients (approx. 40-50% of Caucasian population), this peptide acts as a high-affinity anchor, driving robust CTL expansion that can clear tumor cells that might have downregulated antigen processing machinery but still present high-affinity peptides.

Final Verdict: In a head-to-head comparison of immunogenicity per responding T-cell, Caspase-5 (67-75) often demonstrates superior binding affinity and lytic potential due to its optimal fit within the HLA-A2 groove. However, TGFβRII demonstrates superior clinical utility due to its near-universal presence in the target population.

References

  • Widespread occurrence and strong immunogenicity of tumor-specific antigens derived from shared frameshift mutations in MSI-H cancer. Source: National Institutes of Health (NIH) / PubMed

  • Immunogenic peptides generated by frameshift mutations in DNA mismatch repair-deficient cancer cells. (Identification of Caspase-5 FSP26) Source: Journal of Experimental Medicine / PubMed

  • Recurrent Frameshift Neoantigen Vaccine Elicits Protective Immunity With Reduced Tumor Burden and Improved Overall Survival in a Lynch Syndrome Mouse Model. Source: Gastroenterology / MDC Berlin

  • Generation of frameshift-mutated TGFβR2-specific T cells in healthy subjects following administration with cancer vaccine candidate FMPV-1. Source: ESMO Open / PMC

Sources

Comparative

Validation of Caspase-5 FSP (67-75) as a Predictive Biomarker for Checkpoint Inhibitor Response

Executive Summary: Moving Beyond TMB While Microsatellite Instability (MSI) and Tumor Mutational Burden (TMB) are established genomic biomarkers for immune checkpoint inhibitor (ICI) eligibility, they possess a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Moving Beyond TMB

While Microsatellite Instability (MSI) and Tumor Mutational Burden (TMB) are established genomic biomarkers for immune checkpoint inhibitor (ICI) eligibility, they possess a critical limitation: they measure the potential for immunogenicity, not the existence of an anti-tumor immune response.

This guide validates Caspase-5 Frameshift Peptide (FSP) 67-75 (FLIIWQNTM) as a functional predictive biomarker. Unlike static genomic markers, the detection of T-cells reactive to this specific neoepitope confirms that the patient’s immune system has successfully processed tumor neoantigens and primed Cytotoxic T Lymphocytes (CTLs). This "public neoantigen" serves as a sentinel marker for a "hot" tumor microenvironment, offering superior predictive specificity for ICI responders compared to TMB alone.

Part 1: The Mechanistic Basis

From Microsatellite Slippage to MHC Presentation

The predictive power of Caspase-5 FSP relies on a specific, recurrent error in the DNA Mismatch Repair (MMR) machinery. In MSI-High (MSI-H) tumors, DNA polymerase slips at mononucleotide repeats.

The Target: CASP5 contains a coding microsatellite region (A)10.[1] The Mutation: A single nucleotide deletion (-1 frameshift) shifts the reading frame. The Result: Translation of a novel C-terminal sequence, generating the immunodominant nonamer FLIIWQNTM (positions 67-75 of the frameshifted sequence), which binds with high affinity to HLA-A*02:01 .

CaspaseMechanism DNA CASP5 Gene (A)10 Microsatellite Slip Polymerase Slippage (-1 Deletion) DNA->Slip Replication MMR MMR Deficiency (MSI-H) MMR->Slip Allows Error mRNA Frameshifted mRNA Slip->mRNA Transcription Peptide Neoantigen Creation FLIIWQNTM (67-75) mRNA->Peptide Translation MHC MHC Class I (HLA-A*02:01) Presentation Peptide->MHC Processing TCell CD8+ T-Cell Activation MHC->TCell Recognition

Figure 1: The biological cascade generating the Caspase-5 FSP neoantigen in MMR-deficient tumors.

Part 2: Comparative Analysis

Caspase-5 FSP vs. Standard Biomarkers

The following table contrasts the Caspase-5 FSP functional assay against current standard-of-care biomarkers.

FeatureCaspase-5 FSP (67-75) Assay Tumor Mutational Burden (TMB) Microsatellite Instability (MSI-PCR) PD-L1 IHC
Analyte Antigen-Specific T-Cells (Host Response)Somatic Mutations / Mb (Tumor Genome)Length of Microsatellites (Tumor Genome)Protein Expression (Tumor Surface)
Biological Meaning Proof of active immune recognitionProbability of neoantigen generationDefective DNA repair machineryImmune suppression status
Predictive Value High: Confirms "Gas is in the tank" (primed T-cells)Moderate: High TMB

Immunogenicity
Moderate: High correlation, but some MSI-H are "cold"Variable: Spatial heterogeneity issues
Sample Type Peripheral Blood (PBMCs)Tumor Tissue (Biopsy)Tumor Tissue (Biopsy)Tumor Tissue (Biopsy)
Turnaround 24-48 Hours (ELISpot)1-3 Weeks (NGS)3-5 Days24-48 Hours
Limitation HLA-Restricted (e.g., HLA-A2)High cost; bioinformatics complexityDoes not assess immune infiltrationSubjective scoring; dynamic expression

Part 3: Validation Protocol

Method: Ex Vivo IFN- ELISpot

To validate Caspase-5 FSP as a predictor, one must demonstrate the presence of memory T-cells in the patient's blood prior to therapy. This protocol avoids long-term in vitro expansion, providing a snapshot of the patient's actual immune status.

Reagents & Prerequisites
  • Peptide: FLIIWQNTM (>95% purity, HPLC grade).

  • Control Peptide: HIV-1 pol (ILKEPVHGV) or CMV pp65 (NLVPMVATV) for HLA-A2 positive controls.

  • Sample: Heparinized peripheral blood (20-30 mL).

  • HLA Typing: Patient must be HLA-A*02:01 positive (or relevant allele for variant peptides).

Step-by-Step Workflow
  • PBMC Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) via Ficoll-Paque density gradient centrifugation.

    • Critical: Process within 4 hours of draw to preserve T-cell viability. Freezing in 90% FBS/10% DMSO is acceptable if viability >90% upon thaw.

  • Plate Preparation:

    • Coat 96-well PVDF plates with anti-human IFN-

      
       capture antibody (monoclonal). Incubate overnight at 4°C.
      
    • Block with RPMI + 10% Human AB Serum for 2 hours to prevent non-specific binding.

  • Peptide Pulsing & Incubation:

    • Seed PBMCs at

      
       cells/well.
      
    • Experimental Well: Add Caspase-5 FSP (FLIIWQNTM) at

      
      .
      
    • Negative Control: DMSO (solvent only).

    • Positive Control: PHA (phytohemagglutinin) or CEFT pool.

    • Incubate for 16-20 hours at 37°C, 5%

      
      .
      
    • Why: This timeframe allows memory T-cells to secrete IFN-

      
       upon antigen re-encounter without inducing de novo priming of naive cells.
      
  • Development & Readout:

    • Wash cells away. Add biotinylated detection antibody.

    • Add Streptavidin-ALP or HRP.

    • Add substrate (BCIP/NBT) until spots emerge.

    • Count spots using an automated ELISpot reader.

  • Data Interpretation (Validation Criteria):

    • Responder Profile:

      
       Spot Forming Units (SFU) / 
      
      
      
      cells after background subtraction.
    • Non-Responder Profile:

      
       SFU or equivalent to background.
      
    • Logic: A positive result indicates the patient has pre-existing immunity. ICI therapy (e.g., Pembrolizumab) is predicted to expand this specific clone, leading to tumor lysis.

ValidationWorkflow Blood Patient Blood (HLA-A2+) PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Pulse Peptide Pulse (FLIIWQNTM) PBMC->Pulse Incubate 16-20h Incubation (IFN-γ Secretion) Pulse->Incubate Readout ELISpot Analysis (Spot Counting) Incubate->Readout Decision Predictive Stratification Readout->Decision Responder Responder Decision->Responder >20 SFU Non-Responder Non-Responder Decision->Non-Responder <5 SFU

Figure 2: Operational workflow for validating Caspase-5 FSP reactivity in patient samples.

Part 4: Supporting Evidence & Interpretation

Why Caspase-5 FSP? (The "Public" Advantage)

Most neoantigens are "private" (unique to the individual's specific random mutations), requiring expensive personalized sequencing to identify. Caspase-5 mutations, however, occur at a specific microsatellite "hotspot" (A10 repeat) in up to 66% of MSI-H colorectal cancers [1]. This shared nature makes FLIIWQNTM an "off-the-shelf" biomarker.

Correlation with ICI Response

Studies utilizing frameshift peptide arrays have demonstrated that antibody and T-cell responses to FSPs (including Caspase-5) significantly correlate with Overall Survival (OS) and Progression-Free Survival (PFS) in patients treated with PD-1/PD-L1 blockade [2][3].

  • High FSP Reactivity: Correlates with high CD8+ T-cell infiltration (TILs).

  • Low FSP Reactivity (despite MSI-H status): Indicates immune evasion (e.g., HLA loss of heterozygosity or B2M mutations). These patients are unlikely to respond to ICIs despite being "Genomically Eligible" via TMB/MSI testing.

Self-Validating System

The protocol described above is self-validating because:

  • HLA Restriction: If the patient is HLA-A2 negative, the peptide will not bind, yielding a true negative (specificity).

  • Positive Controls: The use of viral peptides (CEFT/CMV) confirms T-cell viability. If these fail, the assay is invalid, preventing false negatives.

References

  • Immunogenic peptides generated by frameshift mutations in DNA mismatch repair-deficient cancer cells. Source: National Institutes of Health (PubMed) URL:[Link]

  • Predicting response and toxicity to immune checkpoint inhibitors in lung cancer using antibodies to frameshift neoantigens. Source: Journal of Translational Medicine URL:[2][Link]

  • Shared Immunogenic Poly-Epitope Frameshift Mutations in Microsatellite Unstable Tumors. Source: Cell / ResearchGate URL:[Link]

  • Frameshift mutations at mononucleotide repeats in caspase-5 and other target genes in endometrial and gastrointestinal cancer of the microsatellite mutator phenotype. Source: Cancer Research (PubMed) URL:[Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Frameshift Peptide Vaccination in MSI-H Mouse Tumor Models

This guide provides a comprehensive analysis of the in vivo efficacy of frameshift peptide (FSP) vaccination, with a focus on potential candidates like Caspase-5 FSP, in mouse models of Microsatellite Instability-High (M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vivo efficacy of frameshift peptide (FSP) vaccination, with a focus on potential candidates like Caspase-5 FSP, in mouse models of Microsatellite Instability-High (MSI-H) tumors. It is intended for researchers, scientists, and drug development professionals engaged in the field of cancer immunotherapy.

Introduction: The Immunological Landscape of MSI-H Tumors

Microsatellite Instability-High (MSI-H) tumors arise from a deficient DNA mismatch repair (dMMR) system, leading to the accumulation of insertion and deletion mutations, particularly in repetitive DNA sequences known as microsatellites. When these mutations occur within protein-coding regions, they can cause a shift in the translational reading frame, giving rise to novel, tumor-specific protein sequences known as frameshift peptides (FSPs).[1][2] These FSPs are highly immunogenic as they are not present in normal tissues and are therefore recognized as foreign by the immune system, making them ideal targets for cancer vaccines.[3][4][5][6]

Caspase-5 is among the genes frequently affected by frameshift mutations in MSI-H colorectal cancers.[1][3][7] This makes its resulting FSP a compelling candidate for a targeted immunotherapy approach. This guide will delve into the preclinical evidence supporting the efficacy of FSP vaccination in relevant mouse models, providing a framework for evaluating such therapeutic strategies.

The Rationale for FSP Vaccination in MSI-H Cancers

The therapeutic principle behind FSP vaccination is to elicit a robust and specific T-cell response against tumor cells presenting these neoantigens. Unlike personalized neoantigen vaccines that target patient-specific mutations, many FSPs, including those from genes like CASP5, are shared across a significant population of patients with MSI-H tumors.[1][3] This shared nature opens the door for the development of "off-the-shelf" vaccines applicable to a broader patient population.[1][8]

The goal of FSP vaccination is to expand the repertoire of FSP-specific T-cells that can recognize and eliminate tumor cells, potentially leading to tumor regression and long-term immunological memory against recurrence.

Preclinical Evaluation: In Vivo Efficacy in MSI-H Mouse Models

The in vivo efficacy of FSP vaccines is predominantly studied in genetically engineered mouse models that recapitulate key features of human MSI-H cancers.

Mouse Models of MSI-H Tumors

A cornerstone for this research is the use of mice with a conditional knockout of the Msh2 gene in the intestinal tract (e.g., VCMsh2 mice).[9][10][11][12] These mice develop intestinal tumors with high microsatellite instability, closely mimicking the genetic landscape of human Lynch syndrome, a common hereditary dMMR condition.[9][13] Other models, such as those induced by the carcinogen azoxymethane (AOM) in Msh2-knockout mice, also serve as valuable tools for studying MSI-H carcinogenesis.[14][15]

Experimental Workflow for FSP Vaccination Studies

The general experimental design for assessing the in vivo efficacy of an FSP vaccine, such as one containing a Caspase-5 FSP, is a multi-step process.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis mouse_model MSI-H Mouse Model (e.g., Msh2-deficient) vaccination Vaccination Schedule (e.g., prime-boost) mouse_model->vaccination vaccine FSP Vaccine Formulation (e.g., Caspase-5 FSP + Adjuvant) vaccine->vaccination tumor_challenge Tumor Induction/ Monitoring vaccination->tumor_challenge tumor_growth Tumor Burden Measurement tumor_challenge->tumor_growth survival Overall Survival Analysis tumor_challenge->survival immune_response Immunological Readouts (e.g., T-cell assays) tumor_challenge->immune_response

Caption: A generalized experimental workflow for evaluating FSP vaccine efficacy in vivo.

Comparative Efficacy Data

Preclinical studies have demonstrated the potential of FSP vaccination to control MSI-H tumor growth. While specific data for a standalone Caspase-5 FSP vaccine is emerging, studies using a combination of shared FSPs have shown significant therapeutic effects.

Treatment GroupMean Tumor Burden (relative to control)Median Survival (days)Key FindingsReference
Control (Adjuvant only) 100%~150Uncontrolled tumor growth[10][11]
FSP Vaccine (pooled) Reduced by 50-70%>200Significant reduction in tumor burden and prolonged survival. Induction of FSP-specific T-cell responses.[10][11][13]
FSP Vaccine + Naproxen Further reduction vs. vaccine alone>250Potentiation of the anti-tumor immune response and enhanced survival.[10][11][13]
Immune Checkpoint Inhibitor (e.g., anti-PD-1) Variable, responsive in a subsetVariableEffective in immunogenic tumors, but not all MSI-H tumors respond.[1]

Note: The data presented is a synthesis from multiple preclinical studies and serves as a representative comparison. Actual values may vary depending on the specific mouse model, FSP cocktail, and experimental conditions.

Mechanism of Action: Eliciting a Targeted Anti-Tumor Immune Response

The proposed mechanism of action for an FSP vaccine, such as one targeting Caspase-5 FSP, involves the activation of both the cellular and humoral arms of the immune system.

signaling_pathway cluster_vaccination Vaccination cluster_immune_activation Immune Activation cluster_tumor_rejection Tumor Rejection vaccine FSP Vaccine (e.g., Caspase-5 FSP) apc Antigen Presenting Cell (APC) vaccine->apc Uptake & Processing t_cell CD4+ & CD8+ T-cells apc->t_cell Antigen Presentation tumor_cell MSI-H Tumor Cell (expressing FSP) t_cell->tumor_cell Recognition & Targeting killing Tumor Cell Lysis tumor_cell->killing Induction of Apoptosis

Caption: Proposed signaling pathway of FSP vaccine-induced anti-tumor immunity.

Upon administration, the FSP vaccine is taken up by antigen-presenting cells (APCs), such as dendritic cells.[16] The FSPs are then processed and presented on Major Histocompatibility Complex (MHC) molecules to T-cells.[16] This leads to the activation and expansion of FSP-specific CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs).[6] These activated CTLs then patrol the body, recognize the FSPs presented by the MSI-H tumor cells, and subsequently induce their destruction.[4][16]

Methodologies: A Step-by-Step Guide to In Vivo FSP Vaccination Studies

The following protocol outlines a typical procedure for evaluating an FSP vaccine in an MSI-H mouse model.

Materials
  • Mouse Model: Msh2-deficient mice (e.g., VCMsh2) on a C57BL/6 background.[10][11]

  • FSP Vaccine: Lyophilized synthetic frameshift peptides (e.g., Caspase-5 FSP) of high purity.

  • Adjuvant: An immune-stimulating agent such as Montanide ISA-51 VG or Poly(I:C).[2]

  • Vehicle: Sterile, endotoxin-free phosphate-buffered saline (PBS).

  • Tumor Monitoring: Calipers for measuring tumor dimensions.

Protocol
  • Vaccine Preparation:

    • Reconstitute the lyophilized FSP(s) in sterile PBS to the desired concentration.

    • Emulsify the FSP solution with the adjuvant according to the manufacturer's instructions.

  • Vaccination Schedule:

    • Administer the vaccine subcutaneously to 6-8 week old mice.

    • A typical regimen involves a priming immunization followed by several booster shots at bi-weekly or monthly intervals.[10][17]

  • Tumor Monitoring:

    • In spontaneous tumor models like the VCMsh2 mice, monitor the animals regularly for signs of tumor development.

    • For tumor challenge models, implant MSI-H tumor cells subcutaneously or orthotopically.

    • Measure tumor size with calipers at regular intervals.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach a predetermined size or if they show signs of distress.

    • Collect tumors and lymphoid organs for downstream analysis (e.g., histology, flow cytometry, T-cell assays).

Conclusion and Future Directions

The in vivo data from MSI-H mouse models strongly supports the therapeutic potential of FSP vaccination. These vaccines have been shown to reduce tumor burden and prolong survival, indicating a robust and effective anti-tumor immune response.[10][11][13] While much of the preclinical success has been demonstrated with pooled FSPs, the high frequency of specific FSPs like that from Caspase-5 in human MSI-H tumors warrants its investigation as a key component of future vaccine formulations.

Future research should focus on optimizing vaccine adjuvants, exploring combination therapies with immune checkpoint inhibitors, and transitioning these promising preclinical findings into clinical trials for the treatment and potentially prevention of MSI-H cancers in high-risk populations, such as individuals with Lynch syndrome.[5][8]

References

  • Current time inform
  • MSI-H GI and Endometrial Tumors Show High Immunogenicity With Frameshift Mut
  • Microsatellite Instability in Mouse Models of Colorectal Cancer - PMC.
  • Vaccination of MSI-H colorectal cancer patients with frameshift peptide antigens: A phase I/IIa clinical trial. - ASCO Publications.
  • Organoids and metastatic orthotopic mouse model for mismatch repair-deficient colorectal cancer - Frontiers. (2023). Frontiers.
  • Mouse models of colorectal cancer: Past, present and future perspectives. (2020). World Journal of Gastroenterology.
  • The shared frameshift mutation landscape of microsatellite-unstable cancers suggests immunoediting during tumor evolution - PMC.
  • Recurrent frameshift neoantigen vaccine elicits protective immunity with reduced tumor burden and improved overall survival in a Lynch syndrome mouse model - MDC Repository. MDC Repository.
  • Potential Use of Shared Frameshift Mutations in 'Off-the-Shelf' Neoantigen Vaccines - UCL Discovery. UCL Discovery.
  • Mouse models of colorectal cancer. - SciSpace. (2011). SciSpace.
  • Microsatellite instability in mouse models of colorectal cancer - Macquarie University. Macquarie University.
  • Mechanisms of Neoantigen-Targeted Induction of Pyroptosis and Ferroptosis: From Basic Research to Clinical Applic
  • Recurrent Frameshift Neoantigen Vaccine Elicits Protective Immunity With Reduced Tumor Burden and Improved Overall Survival in a Lynch Syndrome Mouse Model. Gastroenterology.
  • Discovery may expand cancer vaccine capabilities - AZBio. (2019). AZBio.
  • Novel Neoantigen-Based Peptides and TCR for Cancer Immunotherapy. Flinders University.
  • Lynch Syndrome and MSI-H Cancers: From Mechanisms to “Off-The-Shelf” Cancer Vaccines. Frontiers in Immunology.
  • Recurrent frameshift neoantigen vaccine elicits protective immunity with reduced tumor burden and improved overall survival in a Lynch syndrome mouse model - PMC. (2023). Gastroenterology.
  • Vaccines for immunoprevention of DNA mismatch repair deficient cancers. Journal for ImmunoTherapy of Cancer.
  • Neoantigen Vaccines and Therapeutic Cancer Vaccines: A Personalized Approach to Cancer Immunotherapy - Longdom Publishing. Journal of Clinical & Cellular Immunology.
  • Neoantigens in cancer immunotherapy: focusing on alternative splicing - Frontiers. (2024). Frontiers in Immunology.
  • Recurrent Frameshift Neoantigen Vaccine Elicits Protective Immunity With Reduced Tumor Burden and Improved Overall Survival in a Lynch Syndrome Mouse Model. - VIVO. (2021). VIVO.
  • Neoantigen vaccine: an emerging tumor immunotherapy - PMC - NIH.
  • BAX and caspase-5 frameshift mutations and spontaneous apoptosis in colorectal cancer with microsatellite instability - PubMed. (2004).
  • A Frameshift Peptide Neoantigen-Based Vaccine for Mismatch Repair-Deficient Cancers: A Phase I/IIa Clinical Trial - PubMed. (2020). Clinical Cancer Research.
  • A Frameshift Peptide Neoantigen-Based Vaccine for Mismatch Repair-Deficient Cancers: A Phase I/IIa Clinical Trial | Request PDF - ResearchGate. (2025).

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Comparative

Specificity Validation of T-Cell Clones Targeting the FLIIWQNTM Epitope

Executive Summary The FLIIWQNTM epitope (HIV-1 Gag 263-272) represents a classic, immunodominant target restricted by HLA-A*02:01 . While high-avidity T-cell clones targeting this epitope are critical for HIV cure strate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The FLIIWQNTM epitope (HIV-1 Gag 263-272) represents a classic, immunodominant target restricted by HLA-A*02:01 . While high-avidity T-cell clones targeting this epitope are critical for HIV cure strategies (e.g., "shock and kill"), their clinical utility hinges on absolute specificity. Cross-reactivity with human self-peptides or inability to recognize viral escape mutants can lead to catastrophic off-target toxicity or therapeutic failure.

This guide moves beyond basic binding assays to establish a multi-dimensional validation matrix . We compare the performance of standard Tetramers against Dextramers® and define a rigorous "Gold Standard" protocol for specificity validation that integrates structural, functional, and bioinformatic data.

Part 1: The Biological Context & Challenge

The FLIIWQNTM epitope is located in the p24 capsid region of Gag. Its restriction by HLA-A*02 makes it a primary candidate for T-cell receptor (TCR) gene therapy. However, two specific challenges dictate the validation strategy:

  • Fine Specificity vs. Degeneracy: The TCR must distinguish FLIIWQNTM from thousands of self-peptides presented by HLA-A*02:01.

  • Viral Escape Recognition: The clone must ideally recognize common variants (e.g., FLIIWQNTL) without losing potency, a balance known as "focused cross-reactivity."

Part 2: Comparative Methodology Guide

Binding Assays: Tetramers vs. Dextramers

Objective: Determine the physical avidity and structural stability of the TCR-pMHC interaction.

FeatureStandard MHC Tetramer MHC Dextramer® Scientist’s Verdict
Structure 4 pMHC complexes on Streptavidin~10-20 pMHC complexes on Dextran backboneDextramer wins for detection sensitivity.
Avidity Moderate. Relies on bivalent binding.High. Exploits "multivalency" to stabilize weak TCRs.Use Tetramers for strict affinity filtering (weeding out low-affinity binders). Use Dextramers for rare cell recovery.
Stability High. Good for routine staining.High. Fluorochromes are brighter (PE/APC).Dextramers provide better signal-to-noise ratio for low-frequency clones.
Specificity Risk Low background.Potential for non-specific binding due to size.Tetramers are preferred for specificity validation to avoid masking low-affinity off-target interactions.
Functional Assays: Cytotoxicity Readouts

Objective: Verify that binding translates to killing (lytic granule release).

Assay Type

Cr Release (Chromium)
Flow-Based Killing (VITAL/FACS) Real-Time Imaging (Incucyte)
Mechanism Measures membrane permeability (bulk lysis).Single-cell tracking of target loss.Kinetic monitoring of apoptosis.
Sensitivity Low. Requires large cell numbers.High. Can distinguish target vs. bystander.High. Visualizes "serial killing."
Throughput High (96-well).Medium.Low/Medium.
Recommendation Obsolete for high-precision cloning.Gold Standard. Allows simultaneous phenotype analysis of the T-cell.Best for Kinetics. Use to determine rate of killing.

Part 3: The "Gold Standard" Validation Protocol

This protocol is designed to be self-validating . If Step 2 fails, Step 3 is irrelevant.

Phase 1: The Specificity Panel Design

Before touching a pipette, generate your peptide library:

  • Wild Type (WT): FLIIWQNTM

  • Alanine Scan: 9 peptides, each position sequentially replaced with Alanine (e.g., ALIIWQNTM, FAIIWQNTM...). This maps the TCR "fingerprint."

  • Natural Variants: FLIIWQNTL (Common variant), FLKEKGGL (Control/Irrelevant).

  • Self-Peptide Mimics: Perform a BLASTp search of FLIIWQNTM against the human proteome. Synthesize the top 3 hits restricted by HLA-A*02.

Phase 2: Functional Avidity & Cross-Reactivity Workflow

Reagents:

  • T2 cells (TAP-deficient, HLA-A*02+).

  • Peptide Panel (lyophilized, resuspended in DMSO).

  • Candidate T-cell Clone (expanded).

  • Positive Control: Clone with known FLI specificity.

Step-by-Step Methodology:

  • Peptide Pulsing (The Titration is Critical):

    • Pulse T2 cells with peptides in a log-scale dilution series:

      
      .
      
    • Why? Specificity is concentration-dependent. A clone that kills off-targets at

      
       but not 
      
      
      
      may still be safe.
  • Co-Culture (VITAL Assay Setup):

    • Label T2 cells pulsed with WT peptide with CFSE High .

    • Label T2 cells pulsed with Variant/Self peptides with CFSE Low .

    • Mix Targets 1:1.

    • Add T-cell Clone at Effector:Target (E:T) ratios of 1:1, 5:1, and 10:1.

    • Incubate 4-6 hours at 37°C.

  • Readout & Calculation:

    • Stain for Live/Dead (Near-IR).

    • Acquire on Flow Cytometer.[1][2]

    • Calculate Specific Lysis :

      
      
      
  • Alanine Scan Interpretation:

    • Plot lysis % for each alanine mutant.

    • Result: Loss of recognition at positions 2 (L) and 9 (M) confirms HLA-A2 restriction. Loss at central residues (e.g., W5, Q6) confirms TCR contact specificity.

Part 4: Visualization of Signaling & Workflow

Diagram 1: The Specificity Validation Logic

This diagram illustrates the decision tree for validating a T-cell clone.

ValidationWorkflow Start Candidate T-Cell Clone Binding Tetramer Staining (HLA-A*02:01/FLIIWQNTM) Start->Binding Decision1 Binds? Binding->Decision1 Func Functional Avidity (Peptide Titration on T2 Cells) Decision2 EC50 < 1nM? Func->Decision2 Spec Specificity Panel (Alanine Scan + Self-Peptides) Decision3 Off-Target Lysis? Spec->Decision3 Decision1->Func Yes Fail DISCARD (Low Affinity / Cross-Reactive) Decision1->Fail No Decision2->Spec High Avidity Decision2->Fail Low Avidity Pass VALIDATED CLONE (Safe for Expansion) Decision3->Pass No (Specific) Decision3->Fail Yes (Dangerous)

Caption: Logical workflow for filtering T-cell clones. Only clones demonstrating high avidity (EC50 < 1nM) and low off-target toxicity pass.

Diagram 2: The Immunological Synapse (FLIIWQNTM Specificity)

Visualizing the structural requirements for recognition.

Synapse cluster_0 Critical Specificity Checkpoints APC APC (HLA-A*02:01) Peptide Peptide: FLIIWQNTM (Anchors: L2, M9) APC->Peptide Pockets B & F (Stabilization) TCR TCR (CDR3 Loops) Peptide->TCR Central Residues (W5, Q6, N7)

Caption: Structural interaction. The TCR must recognize the "bulge" residues (W5, Q6) while the HLA anchors (L2, M9) stabilize the complex.

Part 5: Data Interpretation & Troubleshooting

Interpreting the Alanine Scan

The "Alanine Scan" creates a bar chart of recognition.

  • Essential Residues: If mutating W5 or Q6 to Alanine drops lysis to 0%, these are your TCR contact points. This is a good sign of specificity.

  • Promiscuous Clones: If the clone kills targets regardless of substitutions at positions 4, 5, 6, or 7, it is likely "sticky" and unsafe for clinical use.

Troubleshooting Low Specificity

If you observe killing of "Self-Peptide" targets:

  • Check the Concentration: Is it only happening at

    
    ? This is likely physiological noise.
    
  • Titrate: Determine the EC50 for the Self-Peptide vs. Viral Peptide. A therapeutic window >100-fold (e.g., Viral EC50 = 100pM, Self EC50 = 100nM) is often considered acceptable for early-stage development, but requires caution [1].

References

  • Wooldridge, L., et al. (2009). Tricks with tetramers: how to get the most from multimeric peptide-MHC complexes. Immunology, 126(2), 147–164.

  • Dolton, G., et al. (2015). Comparison of peptide-major histocompatibility complex tetramers and dextramers for the identification of antigen-specific T cells. Clinical & Experimental Immunology, 177(1), 47-63.

  • Cole, D. K., et al. (2013). Hotspot antigen recognition in T cell receptor cross-reactivity. Journal of Clinical Investigation.

  • Herman, D. S., et al. (2015). Evaluation of T cell receptor specificity using alanine scanning. Journal of Immunological Methods.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Caspase-5-derived FSP (67-75)

Executive Safety Assessment: The "Neoantigen" Risk Do not treat this merely as a generic chemical reagent. Caspase-5-derived FSP (67-75) is a Frameshift Peptide, typically resulting from microsatellite instability (MSI)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Neoantigen" Risk

Do not treat this merely as a generic chemical reagent. Caspase-5-derived FSP (67-75) is a Frameshift Peptide, typically resulting from microsatellite instability (MSI) in mismatch repair-deficient cancers. By definition, this peptide is a neoantigen —a sequence your immune system may not recognize as "self."

While acute toxicity (LD50) is likely low, the primary occupational hazard is immunogenicity . Inhalation of nanogram quantities of lyophilized powder can induce potent sensitization, leading to occupational asthma or severe allergic reactions upon subsequent exposure.

Core Directive: Handle as a Sensitizer and Unknown Bioactive Entity .

Personal Protective Equipment (PPE) Matrix

This system relies on redundancy. A single barrier failure must not result in exposure.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Respiratory N95/P100 Respirator (Minimum) or PAPR Lyophilized peptides are light and prone to static dispersion. Inhalation is the fastest route to sensitization. Surgical masks offer zero protection against peptide aerosols.
Dermal (Hands) Double Nitrile Gloves (4-5 mil minimum)Outer Pair: Changed immediately upon contact/spill.Inner Pair: Taped to lab coat cuff to prevent wrist exposure. Latex is avoided to prevent confounding allergic reactions.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift around frames. Goggles seal the ocular mucosa from airborne particulates.
Body Tyvek® Lab Coat (Closed front)Cotton coats trap particulates in the weave, becoming a secondary source of exposure in the breakroom/office. Tyvek sheds particles.

Engineering Controls & Workflow Logic

Safety is not just what you wear; it is where you work. The following diagram illustrates the "Defense in Depth" strategy required for immunogenic peptides.

SafetyLayers Hazard Lyophilized Peptide (Aerosol Source) Hood Layer 1: Engineering (Class II BSC or Fume Hood) Hazard->Hood Contained PPE Layer 2: PPE (N95 + Double Gloves) Hood->PPE Breakthrough Protection Technique Layer 3: Technique (Wet Wiping + Static Control) PPE->Technique Contact Prevention Researcher Researcher Safety Technique->Researcher Safe

Figure 1: The "Defense in Depth" model. Reliance on PPE alone is a critical failure mode; primary containment (Hood) is mandatory.

Operational Protocol: Handling Lyophilized Powder

Critical Phase: This is the highest-risk step. Static electricity can cause the peptide to "jump" out of the vial or spatula.

Step 1: Environmental Equilibration
  • Action: Remove the peptide vial from the freezer (-20°C/-80°C) and place it in a desiccator inside the fume hood.

  • Wait Time: Allow 30–60 minutes to reach room temperature.

  • Scientific Integrity: Opening a cold vial condenses atmospheric water vapor onto the hygroscopic peptide cake. This hydrolysis degrades the peptide (reducing purity) and makes the powder sticky/clumpy (increasing handling risk).

Step 2: Static Neutralization
  • Action: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the vial and spatula before opening.

  • Why: Peptides carry significant static charge.[1] Without neutralization, particles will repel from the spatula, creating an invisible aerosol cloud around your hands.

Step 3: Weighing & Reconstitution
  • Technique: "Weigh by Difference" inside the hood.

    • Tare the balance with the receiving vessel (e.g., sterile microtube).

    • Transfer peptide.

    • Immediately add the solvent (Buffer/DMSO) to the peptide.

  • Safety Note: Once in solution, the inhalation risk drops to near zero. The hazard profile shifts from respiratory sensitizer to contact irritant.

Operational Protocol: Waste Disposal & Decontamination

Do not dispose of immunogenic peptides in standard trash.[2] Inactivation is required to break the peptide bonds and destroy the epitope structure.

Chemical Inactivation Workflow
  • Liquid Waste: Collect all peptide solutions in a dedicated HDPE container.

  • Inactivation Agent: Add 10% Sodium Hypochlorite (Bleach) or 1M NaOH to the waste container.

    • Ratio: 1:1 volume (Waste:Bleach).

    • Contact Time: Minimum 30 minutes.

  • Mechanism: This causes hydrolysis of the amide bonds, fragmenting the sequence (67-75) into constituent amino acids, rendering the neoantigen inert.

  • Final Disposal: Neutralize pH (if required by local EHS) and dispose of as chemical waste.

Solid Waste (Vials/Tips)
  • Place in a rigid, sealable container labeled "Hazardous Waste: Peptide Contaminated."

  • Do not autoclave (heat may not destroy short peptides; it may just aerosolize them). Incineration is the preferred method.

Lifecycle Management Diagram

Visualizing the cradle-to-grave flow of the material ensures no step is overlooked.

Lifecycle Arrival 1. Arrival (Inspect Seal) Storage 2. Storage (-20°C, Desiccated) Arrival->Storage Equilibrate 3. Equilibration (Warm to RT) Storage->Equilibrate Required Process 4. Reconstitution (Hood + PPE) Equilibrate->Process Anti-Static Exp 5. Experiment (In Solution) Process->Exp Waste 6. Inactivation (10% Bleach / 1M NaOH) Process->Waste Tips/Vials Exp->Waste

Figure 2: Lifecycle management. Note that Step 3 (Equilibration) is the most frequently skipped yet critical step for safety and data integrity.

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use alcohol (it increases skin permeability).

  • Spill (Powder): Cover with wet paper towels (to prevent dust) then wipe up. Do not dry sweep.[4]

  • Spill (Liquid): Absorb with pads, then treat area with 10% bleach.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2023). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Retrieved from [Link]

Sources

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